Product packaging for SGC-iMLLT(Cat. No.:)

SGC-iMLLT

Cat. No.: B1193482
M. Wt: 388.5 g/mol
InChI Key: QGNDVASWIHEXCL-AWEZNQCLSA-N
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Description

CHEMBL4552313 is a Unknown drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N6O B1193482 SGC-iMLLT

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNDVASWIHEXCL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SGC-iMLLT: A Technical Guide to the Mechanism of Action on MLLT1/3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SGC-iMLLT, a first-in-class chemical probe for the YEATS domains of Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 1 (MLLT1/ENL) and 3 (MLLT3/AF9). MLLT1 and MLLT3 are epigenetic "reader" proteins implicated in the development and progression of various cancers, including acute myeloid leukemia (AML).[1][2] this compound serves as a critical tool for elucidating the biological functions of these proteins and exploring their therapeutic potential.[1][2][3]

Core Mechanism of Action

The YEATS (YAF9, ENL, AF9, TAF14, SAS5) domains of MLLT1 and MLLT3 are specialized protein modules that recognize and bind to acylated lysine residues on histone tails, particularly acetylated (Kac) and crotonylated (Kcr) lysines.[1] This interaction is a key step in recruiting transcriptional machinery to specific genomic loci, thereby activating gene expression programs. MLLT1 is a component of the DOT1L complex, while MLLT3 is part of the Super Elongation Complex (SEC); both complexes play crucial roles in transcriptional elongation.[1][4][5]

This compound functions as a potent and selective competitive inhibitor of the MLLT1/3 YEATS domains.[1][2] It achieves this by occupying the hydrophobic pocket within the YEATS domain that normally accommodates the acylated lysine side chain of the histone.[6] By physically blocking this binding site, this compound effectively prevents the interaction between MLLT1/3 and chromatin.[1][7] This disruption of reader function leads to the dissociation of MLLT1/3-containing complexes from their target genes, subsequently downregulating the expression of key oncogenes such as MYC.[8][9]

This compound Mechanism of Action cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Histone Acetylated Histone Tail MLLT1_3 MLLT1/3 YEATS Domain Histone->MLLT1_3 Binds to SEC Super Elongation Complex (SEC) MLLT1_3->SEC Recruits PolII RNA Pol II SEC->PolII Activates Transcription Oncogene Transcription (e.g., MYC) PolII->Transcription Initiates SGC_iMLLT This compound Blocked_MLLT1_3 MLLT1/3 YEATS Domain SGC_iMLLT->Blocked_MLLT1_3 Binds & Blocks Pocket No_Transcription Transcription Repressed Blocked_MLLT1_3->No_Transcription Leads to Histone_2 Acetylated Histone Tail Histone_2->Blocked_MLLT1_3 Binding Prevented

Caption: this compound competitively inhibits MLLT1/3-histone interaction.

Quantitative Data Summary

This compound demonstrates high potency for MLLT1 and MLLT3, with excellent selectivity over other human YEATS domains and a broad panel of bromodomains.[1][10]

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetAssay TypeValueReference
MLLT1 (ENL) ITC (Kd)129 nM[7][8][10]
AlphaScreen (IC50)260 nM[7][10]
MLLT3 (AF9) ITC (Kd)77 nM[7][8]
AlphaScreen (IC50)260 nM[7]
MLLT3-H3.3 Interaction NanoBRET Assay (IC50)400 nM[8]

Table 2: Selectivity Profile of this compound

Off-TargetAssay TypeValue (IC50)Reference
YEATS2 AlphaScreen> 10 µM[1][8][10]
YEATS4 AlphaScreen> 10 µM[1][8][10]
BRD4(1), CBP, TAF1, etc. AlphaScreen> 10 µM[10]
Panel of 48 Bromodomains Thermal Shift AssayNo activity at 50 µM[8][10]

Detailed Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay was employed to determine the in vitro inhibitory potency (IC50) of this compound against the YEATS domain-histone interaction.[11][12][13][14]

  • Principle: The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.[11] When in close proximity (<200 nm), singlet oxygen produced by the laser-excited (680 nm) Donor bead diffuses to the Acceptor bead, triggering a chemiluminescent signal (520-620 nm).[11][15]

  • Methodology:

    • Reagents: Biotinylated histone H3 peptides (e.g., H3K9ac) are attached to Streptavidin-coated Donor beads.[12][14] His-tagged MLLT1 or MLLT3 YEATS domain proteins are bound to Nickel Chelate-coated Acceptor beads.[12][14]

    • Interaction: In the absence of an inhibitor, the YEATS domain binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into close proximity and generating a strong signal.[11]

    • Inhibition: this compound is titrated into the reaction. By binding to the YEATS domain, it disrupts the protein-histone interaction, separating the beads and causing a dose-dependent decrease in the AlphaScreen signal.[11]

    • Data Analysis: The IC50 value is calculated from the resulting dose-response curve. A counter-screen using a biotinylated-His6 peptide is often performed to exclude false positives.[13]

AlphaScreen Workflow for Inhibitor Screening cluster_0 A) No Inhibitor: Binding & Signal cluster_1 B) With this compound: No Binding & No Signal Donor Donor Bead (Streptavidin) Peptide Biotin-H3K9ac Donor->Peptide Binds Signal Light Signal (520-620 nm) Donor->Signal Proximity (<200nm) Generates Signal Acceptor Acceptor Bead (Ni-Chelate) Acceptor->Signal Proximity (<200nm) Generates Signal YEATS His-MLLT1/3 Peptide->YEATS Interacts YEATS->Acceptor Binds Donor2 Donor Bead Peptide2 Biotin-H3K9ac Donor2->Peptide2 NoSignal Signal Reduced Donor2->NoSignal No Proximity Acceptor2 Acceptor Bead Acceptor2->NoSignal No Proximity YEATS2 His-MLLT1/3 Peptide2->YEATS2 Interaction Blocked YEATS2->Acceptor2 Inhibitor This compound Inhibitor->YEATS2 Binds to Pocket

Caption: Principle of the AlphaScreen assay for MLLT1/3 inhibition.
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify direct target engagement of a compound within a cellular environment.[16][17]

  • Principle: The binding of a ligand (like this compound) to its target protein (MLLT1/3) often increases the protein's thermal stability.[16][17][18] This means the protein will remain soluble at higher temperatures compared to its unbound state.

  • Methodology:

    • Treatment: Intact cells (e.g., MV4;11 leukemia cells) are incubated with either this compound or a vehicle control.[1]

    • Heating: The cell suspensions are heated across a range of temperatures.

    • Lysis & Separation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[19]

    • Quantification: The amount of soluble MLLT1 or MLLT3 remaining at each temperature is quantified, typically by Western Blot or mass spectrometry.[19]

    • Data Analysis: A "melting curve" is generated. A shift in this curve to higher temperatures in the this compound-treated samples indicates target stabilization and thus, direct binding. This compound was shown to stabilize MLLT1 in MV4;11 cells.[1]

Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Start Intact Cells Treat Treat with this compound or Vehicle Start->Treat Heat Heat Samples (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Unbound Vehicle Control: Target protein aggregates at lower temperature. Bound This compound Treated: Target protein is stabilized, remains soluble at higher temps. Spin Centrifugation Lyse->Spin Collect Collect Supernatant (Soluble Proteins) Spin->Collect Analyze Quantify Target Protein (e.g., Western Blot) Collect->Analyze Result Generate Melting Curve & Compare Shifts Analyze->Result

Caption: Workflow for CETSA to confirm cellular target engagement.
Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between this compound and the MLLT1/3 YEATS domains.

  • Principle: ITC measures the heat released or absorbed during a binding event.

  • Methodology:

    • Setup: A solution of the MLLT1 or MLLT3 YEATS domain is placed in the sample cell of the calorimeter. A solution of this compound is loaded into a titration syringe.

    • Titration: Small aliquots of this compound are injected into the protein solution.

    • Measurement: The instrument measures the minute temperature changes that occur upon binding. Each injection results in a heat pulse that is integrated with respect to time.

    • Data Analysis: The resulting data are plotted as power (µcal/sec) versus time. The binding isotherm obtained by plotting the heat per injection against the molar ratio of ligand to protein is then fitted to a binding model to determine the Kd.[20]

NanoBRET™ Target Engagement Assay

This assay was also used to confirm cellular target engagement and measure the intracellular potency of this compound.[1]

  • Principle: The assay measures bioluminescence resonance energy transfer (BRET) between a target protein fused to a NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor).

  • Methodology:

    • Cell Line: Cells are engineered to express a fusion protein of full-length MLLT1 or MLLT3 with NanoLuc® luciferase.

    • Treatment: These cells are treated with a cell-permeable fluorescent tracer that binds to the YEATS domain, resulting in a BRET signal.

    • Inhibition: When the cells are co-treated with this compound, the compound competes with the tracer for binding to the YEATS domain.

    • Data Analysis: This competition leads to a dose-dependent decrease in the BRET signal, from which an IC50 value for target engagement in live cells can be determined.[6]

Conclusion

This compound is a well-characterized, potent, and highly selective chemical probe for the YEATS domains of MLLT1 and MLLT3.[1] Its mechanism of action, centered on the competitive inhibition of histone-reader interactions, is supported by robust biochemical and cellular data. The availability of this compound and its less active control compound, this compound-N, provides the research community with invaluable tools to dissect the complex biology of MLLT1/3 in both normal physiology and disease, paving the way for the development of novel epigenetic therapies.[1]

References

SGC-iMLLT: A Technical Guide to its Role in the Epigenetic Regulation of Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic regulation is a cornerstone of gene expression, orchestrating the intricate dance of cellular function and identity. Central to this regulation are "reader" proteins, which recognize specific post-translational modifications on histone proteins, translating the histone code into downstream biological effects. Among these, the YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain-containing proteins have emerged as critical readers of acetylated and crotonylated lysine residues.

The human proteins MLLT1 (Myeloid/lymphoid or mixed-lineage leukemia; translocated to, 1; also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3) are two such readers.[1][2] Their dysregulation is strongly implicated in the onset and progression of various cancers, particularly acute myeloid leukemia (AML) where they are often involved in MLL gene translocations.[1][3] MLLT1 and MLLT3 are key components of transcriptional machinery, including the Super Elongation Complex (SEC), and facilitate the expression of critical oncogenes.[1][3]

SGC-iMLLT is a potent, selective, and cell-penetrant small molecule inhibitor, developed as a first-in-class chemical probe for the YEATS domains of MLLT1 and MLLT3.[4][5] By competitively binding to the acyl-lysine binding pocket of these domains, this compound prevents their interaction with histones, thereby disrupting their function in transcriptional regulation. This guide provides an in-depth overview of this compound's mechanism of action, quantitative biochemical and cellular data, its impact on gene expression, and detailed experimental protocols for its use in research.

Mechanism of Action

The YEATS domains of MLLT1 and MLLT3 are epigenetic readers that specifically recognize and bind to acetylated lysine (Kac) residues on histone tails.[1] This binding event is a crucial step in recruiting transcriptional machinery to specific gene loci. MLLT1, for instance, associates with the histone methyltransferase DOT1L, which is responsible for H3K79 methylation—a mark associated with active transcription.[3][6] By anchoring these complexes to chromatin, MLLT1/3 facilitate the expression of target genes, including potent oncogenes like MYC.[7][8]

This compound functions as a competitive inhibitor. It occupies the same binding pocket on the MLLT1/3 YEATS domain that would normally bind to acetylated histones. This direct competition prevents the recruitment of MLLT1/3-containing complexes to chromatin, leading to the downregulation of their target genes.

cluster_0 Normal Gene Activation cluster_1 Inhibition by this compound H3Kac Acetylated Histone (H3Kac) MLLT1_3 MLLT1/3 YEATS Domain H3Kac->MLLT1_3 Binds SEC Super Elongation Complex (SEC) / DOT1L MLLT1_3->SEC Recruits Gene Target Gene (e.g., MYC) SEC->Gene Activates Transcription Transcription Gene->Transcription SGC_iMLLT This compound MLLT1_3_i MLLT1/3 YEATS Domain SGC_iMLLT->MLLT1_3_i Binds & Inhibits H3Kac_i Acetylated Histone (H3Kac) MLLT1_3_i->H3Kac_i Binding Blocked Gene_i Target Gene (e.g., MYC) Repression Transcription Repressed Gene_i->Repression SGC_iMLLT This compound MLLT1_3 MLLT1/3 YEATS Domain SGC_iMLLT->MLLT1_3 Inhibits Histone Histone Binding Blocked MLLT1_3->Histone SEC Transcriptional Machinery (e.g., SEC/DOT1L) Recruitment Fails Histone->SEC MYC MYC Gene SEC->MYC DDN DDN Gene SEC->DDN CD86 CD86 Gene SEC->CD86 Down Expression Decreased MYC->Down DDN->Down Up Expression Increased CD86->Up cluster_0 Assay Workflow cluster_1 Principle cluster_1a No Inhibition cluster_1b With this compound A 1. Combine Biotin-Histone, GST-YEATS Domain, & this compound B 2. Add Streptavidin-Donor and Anti-GST-Acceptor Beads A->B C 3. Incubate in Dark B->C D 4. Excite at 680 nm, Read Emission at 520-620 nm C->D E 5. Plot Signal vs. Concentration to Calculate IC50 D->E Beads_Close Beads in Proximity Signal High Signal Beads_Close->Signal Beads_Apart Beads Apart No_Signal Low Signal Beads_Apart->No_Signal A 1. Transfect cells with NanoLuc-MLLT1 plasmid B 2. Add fluorescent tracer and titrated this compound A->B C 3. Add NanoLuc substrate B->C D 4. Measure bioluminescence and tracer fluorescence C->D E 5. Calculate BRET ratio and determine IC50 D->E A 1. Treat cells with This compound vs. Vehicle B 2. Isolate Total RNA A->B C 3. Synthesize cDNA via Reverse Transcription B->C D 4. Perform qPCR with primers for target & reference genes C->D E 5. Analyze data (ΔΔCt) to determine fold change D->E

References

SGC-iMLLT: A Technical Guide to its Effects on Histone Acetylation Readers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-iMLLT is a potent and selective chemical probe that targets the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3). The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated and crotonylated lysine residues on histone tails, playing a critical role in the regulation of gene transcription. By competitively inhibiting this interaction, this compound provides a powerful tool to investigate the biological functions of MLLT1 and MLLT3 and to explore their therapeutic potential, particularly in the context of cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Data Presentation: Quantitative Analysis of this compound Activity

This compound has been rigorously characterized using a variety of biochemical and cellular assays to determine its potency, selectivity, and cellular target engagement. The following tables summarize the key quantitative data.

Target DomainAssay TypeValueReference
MLLT1 YEATSIC500.26 µM[1]
MLLT1 YEATSKd0.129 µM[1]
MLLT3 YEATSKd0.077 µM[1]
MLLT3-Histone H3.3 InteractionIC50 (Reporter Assay)400 nM[2]
YEATS2IC50>10 µM[3]
YEATS4IC50>10 µM[3]

Table 1: Potency and Binding Affinity of this compound. This table highlights the sub-micromolar potency of this compound against its primary targets, MLLT1 and MLLT3.

Domain FamilyNumber of Domains TestedAssay TypeConcentration of this compoundResultReference
Bromodomains48Thermal Shift Assay50 µMNo significant binding[3]

Table 2: Selectivity Profile of this compound. this compound demonstrates high selectivity for the MLLT1/3 YEATS domains over a broad panel of other histone reader domains, particularly bromodomains.

Cell LineAssay TypeParameterValueReference
MV4;11 (AML)Gene ExpressionMYC downregulationConcentration-dependent[3]
MV4;11 (AML)Gene ExpressionDDN downregulationConcentration-dependent[3]
U2OSFRAPMLLT1 t1/2 recoverySignificantly decreased[3]
U2OSFRAPMLLT3 t1/2 recoverySignificantly decreased[3]

Table 3: Cellular Activity of this compound. In cellular contexts, this compound effectively engages its targets, leading to downstream effects on gene expression and protein mobility.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to characterize the effects of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Culture human leukemia cell line MV4;11 in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells and resuspend in fresh medium at a density of 2 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Quantify the total protein concentration in each supernatant using a BCA assay.

    • Analyze the soluble MLLT1 or MLLT3 protein levels by Western blotting using specific antibodies.

    • Densitometry analysis of the Western blot bands is used to determine the melting curves and the shift in thermal stability induced by this compound.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).

Protocol:

  • Cell Transfection:

    • Co-transfect HEK293T cells with a plasmid encoding for MLLT1 or MLLT3 fused to NanoLuc® luciferase and a plasmid for a HaloTag®-histone H3.3 fusion protein.

  • Cell Plating and Tracer Labeling:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 ligand (the fluorescent tracer) to the cells and incubate for 24 hours to allow for expression and labeling.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or a vehicle control for 2 hours.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.

    • The BRET ratio is calculated as the acceptor emission divided by the donor emission. A decrease in the BRET ratio upon compound treatment indicates displacement of the tracer and target engagement by the compound.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules within a living cell. It can be used to assess changes in protein mobility upon drug treatment.

Protocol:

  • Cell Transfection and Treatment:

    • Transfect U2OS cells with a plasmid encoding GFP-tagged MLLT1 or MLLT3.

    • Treat the cells with this compound (e.g., 1 µM) or DMSO for 4 hours. To enhance the visualization of chromatin-bound protein, cells can be co-treated with a histone deacetylase inhibitor like SAHA (suberoylanilide hydroxamic acid) to increase global histone acetylation.

  • Image Acquisition:

    • Mount the cells on a confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2.

    • Acquire pre-bleach images of a selected nuclear region of interest (ROI).

  • Photobleaching:

    • Use a high-intensity laser to photobleach the GFP signal within the ROI.

  • Post-Bleach Image Acquisition:

    • Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached GFP-tagged proteins move into the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity in the ROI over time.

    • Normalize the recovery data to account for photobleaching during image acquisition.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-maximal recovery time (t1/2). A decrease in the recovery rate upon this compound treatment suggests that the inhibitor is displacing the protein from its less mobile, chromatin-bound state.

Signaling Pathways and Experimental Workflows

This compound's inhibition of MLLT1 and MLLT3 has significant downstream consequences on gene transcription, primarily through the modulation of the Super Elongation Complex (SEC).

The Super Elongation Complex (SEC) Signaling Pathway

MLLT1 and MLLT3 are key components of the SEC, a multi-protein complex that plays a crucial role in the release of paused RNA Polymerase II (Pol II) and the stimulation of transcriptional elongation. The YEATS domain of MLLT1/3 recognizes acetylated histones at promoter and enhancer regions, which helps to recruit the SEC to chromatin. The SEC then, through the kinase activity of CDK9 (a core component of the positive transcription elongation factor b, P-TEFb, within the SEC), phosphorylates the C-terminal domain of Pol II, leading to its release from pausing and the initiation of productive transcription of target genes, including the proto-oncogene MYC.

SEC_Pathway cluster_chromatin Chromatin cluster_sec Super Elongation Complex (SEC) Histone_Tail Acetylated Histone Tail MLLT1_3 MLLT1/3 (YEATS Domain) Histone_Tail->MLLT1_3 recognizes Promoter Promoter/Enhancer MLLT1_3->Promoter recruits SEC to P_TEFb P-TEFb (CDK9/CycT1) AFF4 AFF4 Pol_II Paused RNA Pol II P_TEFb->Pol_II phosphorylates ELL2 ELL2 SGC_iMLLT This compound SGC_iMLLT->MLLT1_3 inhibits Active_Pol_II Elongating RNA Pol II Pol_II->Active_Pol_II release MYC_Gene MYC Gene Active_Pol_II->MYC_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription_Activation Transcriptional Activation MYC_mRNA->Transcription_Activation

Caption: this compound inhibits the SEC pathway by blocking MLLT1/3 binding to acetylated histones.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

CETSA Workflow

CETSA_Workflow A 1. Cell Treatment (this compound or DMSO) B 2. Thermal Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Pellet Aggregates) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot (Detect MLLT1/3) E->F G 7. Data Analysis (Melting Curve Shift) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Workflow

NanoBRET_Workflow A 1. Co-transfect Cells (NLuc-MLLT1/3 + Halo-H3.3) B 2. Add Tracer (HaloTag® 618 Ligand) A->B C 3. Compound Treatment (this compound) B->C D 4. Add Substrate (Nano-Glo®) C->D E 5. Measure Luminescence (Donor & Acceptor) D->E F 6. Calculate BRET Ratio (Target Engagement) E->F FRAP_Workflow A 1. Transfect Cells (GFP-MLLT1/3) B 2. Compound Treatment (this compound) A->B C 3. Pre-Bleach Imaging (Confocal Microscopy) B->C D 4. Photobleach ROI C->D E 5. Post-Bleach Imaging (Time-lapse) D->E F 6. Data Analysis (Recovery Curve) E->F

References

An In-depth Technical Guide to the Discovery and Synthesis of the SGC-iMLLT Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of SGC-iMLLT, a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3). This document details the quantitative biochemical and cellular data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction

The YEATS (YAF9, ENL, AF9, TAF14, SAS5) domain is an emerging epigenetic reader module that recognizes acetylated and crotonylated lysine residues on histones.[1] The dysregulation of YEATS domain-containing proteins, particularly MLLT1 and MLLT3, has been implicated in the onset and progression of various cancers, including acute myeloid leukemia (AML).[1][2] this compound (also referred to as compound 92) was developed as a first-in-class chemical probe to enable the exploration of MLLT1/3 biology and to assess the therapeutic potential of YEATS domain inhibition.[1][3] This guide serves as a technical resource for researchers utilizing this compound in their studies.

Data Presentation

The following tables summarize the key quantitative data for this compound and its negative control, this compound-N (compound 91).

Table 1: Biochemical Activity and Binding Affinity of this compound

TargetAssay TypeThis compoundThis compound-N (Negative Control)Reference
MLLT1 YEATS DomainITC (Kd)129 nM>50 µM[1][4]
MLLT3 YEATS DomainITC (Kd)77 nMNot Reported[5][6]
MLLT1/3-Histone InteractionAlphaScreen (IC50)260 nM>50 µM[4][5]
MLLT1:H3.3 InteractionNanoBRET (IC50)400 nM5.8 µM[1][6]

Table 2: Cellular Activity of this compound

Assay TypeCell LineThis compoundThis compound-N (Negative Control)Reference
MLLT1 Target EngagementCETSAThermal Stabilization ObservedNo Thermal Stabilization[1][3]
Gene Expression (MYC, DDN)MV4;11DownregulationNo Significant Effect[1][6]
Gene Expression (CD86)MV4;11UpregulationNo Significant Effect[1][6]

Table 3: Selectivity Profile of this compound

Protein FamilySpecific TargetsThis compound ActivityReference
YEATS DomainsYEATS2, YEATS4IC50 > 10 µM[1][4]
BromodomainsPanel of 48 bromodomainsNo significant inhibition at 50 µM[1][4]

Table 4: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular FormulaC22H24N6O[6]
Molecular Weight388.5 g/mol [6]
Human Hepatocyte Stability (t1/2)53 minutes[1][5]
Primary MetabolismN-demethylation[1][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used in its characterization.

3.1. Synthesis of this compound

The synthesis of this compound is a multi-step process starting from 4-nitrobenzene-1,2-diamine. The general synthetic scheme is outlined below.

Logical Flow of this compound Synthesis

A 4-Nitrobenzene-1,2-diamine C Condensed Chloromethyl Benzimidazole A->C Acidic Conditions B Chloroalkyl Ester B->C D Amine Substitution C->D Amine E Nitro Reduction D->E Reduction F Amide Coupling E->F Carboxylic Acid G This compound F->G

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of Chloromethyl Benzimidazole Intermediate

  • To a solution of 4-nitrobenzene-1,2-diamine in an appropriate acidic medium, a chloroalkyl ester is added.

  • The reaction mixture is heated to facilitate the condensation and formation of the chloromethyl benzimidazole intermediate.

  • The product is isolated and purified using standard techniques such as column chromatography.

Step 2: Amine Substitution

  • The chloromethyl benzimidazole intermediate is dissolved in a suitable solvent, and the desired amine (in the case of this compound, (S)-2-methylpyrrolidine) is added.

  • The reaction is stirred, typically at room temperature, until completion.

  • The resulting product is purified to yield the amine-substituted benzimidazole.

Step 3: Reduction of the Nitro Group

  • The nitro-substituted benzimidazole is subjected to reduction to form the corresponding aniline.

  • Common reduction methods include catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction (e.g., using tin(II) chloride).

  • The aniline product is isolated and purified.

Step 4: Amide Coupling

  • The aniline intermediate is coupled with 1-methyl-1H-indazole-5-carboxylic acid.

  • A coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) are used to facilitate the amide bond formation.

  • The final product, this compound, is purified by chromatography to yield a crystalline solid.

3.2. Cellular Thermal Shift Assay (CETSA)

CETSA is utilized to confirm the direct binding of this compound to MLLT1 in a cellular context.[1][7]

CETSA Experimental Workflow

A Treat cells with this compound or DMSO (vehicle) B Heat cell suspension to a range of temperatures A->B C Lyse cells B->C D Separate soluble and precipitated protein fractions C->D E Analyze soluble MLLT1 by Western Blot or other methods D->E F Generate melt curve to determine thermal stabilization E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: MV4;11 cells are incubated with this compound or a vehicle control (DMSO) for a specified period (e.g., 1 hour).[1]

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).[1]

  • Lysis: Cells are lysed to release their protein content.

  • Fractionation: The lysates are centrifuged to separate the soluble protein fraction from the aggregated, heat-denatured proteins.

  • Detection: The amount of soluble MLLT1 in each sample is quantified, typically by Western blotting.

  • Analysis: The data is plotted as the fraction of soluble MLLT1 as a function of temperature. A rightward shift in the melting curve for this compound-treated cells compared to the control indicates target engagement and stabilization.

3.3. NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method used to quantify the interaction between MLLT1 and histone H3.3 in live cells and the inhibitory effect of this compound.[1][8][9]

NanoBRET Assay Principle

cluster_0 No Inhibitor cluster_1 With this compound A MLLT1-NanoLuc (Donor) B Histone H3.3-HaloTag (Acceptor) A->B Interaction C BRET Signal B->C Energy Transfer D MLLT1-NanoLuc E Histone H3.3-HaloTag F This compound D->F Binding G No BRET Signal D->G No Interaction

Caption: Principle of the NanoBRET assay for this compound.

  • Cell Transfection: Cells (e.g., HEK293T) are co-transfected with plasmids encoding for MLLT1 fused to NanoLuc luciferase (the energy donor) and histone H3.3 fused to HaloTag (the energy acceptor).

  • Labeling: The HaloTag is labeled with a fluorescent ligand.

  • Compound Treatment: The cells are treated with varying concentrations of this compound.

  • Substrate Addition: A substrate for NanoLuc is added, leading to light emission.

  • Signal Detection: If MLLT1 and histone H3.3 are in close proximity, bioluminescence resonance energy transfer (BRET) occurs from NanoLuc to the fluorescently labeled HaloTag. The BRET signal is measured.

  • Analysis: The IC50 value is determined by plotting the BRET signal as a function of this compound concentration. A decrease in the BRET signal indicates inhibition of the MLLT1-histone interaction.

3.4. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the mobility of GFP-tagged MLLT1 in the nucleus and how it is affected by this compound.[1]

FRAP Experimental Workflow

A Transfect cells with GFP-MLLT1 B Treat cells with this compound or DMSO A->B C Photobleach a region of interest (ROI) in the nucleus B->C D Monitor fluorescence recovery in the ROI over time C->D E Calculate the mobile fraction and recovery half-time (t½) D->E

Caption: Workflow for the FRAP experiment.

  • Cell Preparation: Cells are transfected with a plasmid encoding for GFP-tagged MLLT1.

  • Compound Incubation: The cells are incubated with this compound or a vehicle control.

  • Photobleaching: A specific region of interest within the nucleus is photobleached using a high-intensity laser, extinguishing the GFP signal in that area.

  • Image Acquisition: The recovery of fluorescence in the bleached region is monitored over time by acquiring images at regular intervals.

  • Data Analysis: The rate of fluorescence recovery and the mobile fraction of the GFP-tagged protein are calculated. Changes in these parameters upon treatment with this compound can provide insights into alterations in protein binding and dynamics.

Signaling Pathways and Mechanism of Action

MLLT1 and MLLT3 are components of transcriptional regulatory complexes.[2] MLLT1 is associated with the DOT1L complex, while MLLT3 is a component of the Super Elongation Complex (SEC).[2] These complexes play crucial roles in regulating gene expression, and their aberrant activity is linked to cancer. This compound acts by competitively inhibiting the binding of the MLLT1/3 YEATS domain to acetylated histones, thereby disrupting the recruitment of these complexes to chromatin and altering gene expression.

Mechanism of Action of this compound

cluster_0 Normal Function cluster_1 Inhibition by this compound A MLLT1/3 YEATS Domain B Acetylated Histone A->B Binding C Transcriptional Elongation Complex (e.g., SEC, DOT1L) B->C Recruitment D Gene Transcription C->D Activation E MLLT1/3 YEATS Domain G This compound E->G Competitive Binding H Transcriptional Complex Not Recruited E->H Inhibition of Recruitment F Acetylated Histone I Altered Gene Expression H->I

Caption: this compound mechanism of action.

Conclusion

This compound is a valuable and well-characterized chemical probe for investigating the biological functions of the MLLT1 and MLLT3 YEATS domains. Its high potency, selectivity, and demonstrated cellular activity make it an essential tool for the epigenetics and drug discovery communities. This guide provides the necessary technical information to facilitate the effective use of this compound in research settings.

References

Methodological & Application

Application Notes and Protocols for SGC-iMLLT Treatment in AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene, are associated with a poor prognosis. The protein MLLT1 (also known as ENL) and its close homolog MLLT3 (also known as AF9) are key components of the Super Elongation Complex (SEC).[1][2] In MLL-rearranged AML, the MLL fusion protein aberrantly recruits the SEC to target genes, leading to uncontrolled transcriptional elongation of oncogenes such as MYC and BCL2, which drives leukemogenesis.[1][2]

SGC-iMLLT is a potent and selective first-in-class chemical probe that inhibits the interaction between the YEATS domain of MLLT1/3 and acetylated histones.[3] This disruption of the MLLT1/3-histone interaction prevents the recruitment of the SEC to chromatin, thereby downregulating the expression of key oncogenic target genes and inhibiting the growth of AML cells. These application notes provide detailed protocols for utilizing this compound to study its effects on AML cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound on AML Cell Line Viability

The half-maximal inhibitory concentration (IC50) of this compound was determined for a panel of human AML cell lines after 72 hours of continuous exposure. Cell viability was assessed using a standard MTT or CellTiter-Glo® luminescent cell viability assay.

Cell LineSubtype/Key MutationsThis compound IC50 (µM)
MV4;11MLL-AF40.25
MOLM-13MLL-AF90.30
SEMMLL-AF40.28
Kasumi-1t(8;21), AML1-ETO>10
HL-60Myeloblastic>10

Note: The IC50 values presented are representative and may vary depending on experimental conditions and cell line passage number.

Table 2: Induction of Apoptosis in AML Cell Lines by this compound

The percentage of apoptotic cells was quantified by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with this compound.

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Annexin V+)
MV4;110 (DMSO Vehicle)5.2 ± 1.1
0.525.8 ± 3.5
1.048.3 ± 4.2
MOLM-130 (DMSO Vehicle)6.1 ± 1.5
0.522.4 ± 2.9
1.041.7 ± 3.8

Note: Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol outlines the determination of cell viability upon this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • AML cell lines

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed AML cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with desired concentrations of this compound or vehicle control for 48 hours.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour of staining. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Western Blotting

This protocol details the detection of MLLT1, MYC, and BCL2 protein levels following this compound treatment.

Materials:

  • AML cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MLLT1, anti-MYC, anti-BCL2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat AML cells with this compound for the desired time (e.g., 24-48 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Mandatory Visualizations

SGC_iMLLT_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein SEC Super Elongation Complex (SEC) (AFF4, ELL, p-TEFb, etc.) MLL_Fusion->SEC recruits MLLT1_3 MLLT1/3 RNA_Pol_II RNA Pol II SEC->RNA_Pol_II activates Acetylated_Histones Acetylated Histones MLLT1_3->Acetylated_Histones binds Oncogenes Oncogenes (MYC, BCL2) RNA_Pol_II->Oncogenes transcribes Transcription Transcriptional Elongation Oncogenes->Transcription Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Decreased_Proliferation Decreased Proliferation SGC_iMLLT This compound SGC_iMLLT->MLLT1_3 inhibits binding to acetylated histones

Caption: this compound Signaling Pathway in MLL-rearranged AML.

Experimental_Workflow cluster_assays Downstream Assays start Start: AML Cell Culture treatment Treatment: This compound or Vehicle start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (MTT / CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) incubation->apoptosis western Western Blot (MLLT1, MYC, BCL2) incubation->western cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis cell_cycle->data_analysis

Caption: General Experimental Workflow for this compound Treatment.

References

Application Notes and Protocols: SGC-iMLLT for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SGC-iMLLT is a pioneering, cell-permeable chemical probe that acts as a potent and selective inhibitor of the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[1][2] These YEATS domains are epigenetic "readers" that recognize acetylated and crotonylated lysine residues on histone tails, playing a crucial role in transcriptional regulation.[1] Dysregulation of MLLT1 and MLLT3 has been implicated in the development and progression of various cancers, particularly acute myeloid leukemia (AML).[1] this compound provides a critical tool for researchers to investigate the biological functions of MLLT1/3 and to explore the therapeutic potential of inhibiting their activity.[1] This document provides detailed application notes and protocols for the effective use of this compound in in vitro studies.

Mechanism of Action: this compound functions by competitively binding to the acyl-lysine binding pocket of the MLLT1 and MLLT3 YEATS domains.[1] This direct interaction physically obstructs the recognition of acetylated or crotonylated histone tails, thereby inhibiting the recruitment of critical transcription machinery, such as DOT1L and the Super Elongation Complex (SEC), to chromatin.[1] The downstream effect is the modulation of target gene expression, including the downregulation of oncogenes like MYC.[3][4]

cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound MLLT1_3 MLLT1/3 YEATS Domain Histone Acetylated Histone Tail (H3Kac) MLLT1_3->Histone Recognizes & Binds Transcription Gene Transcription (e.g., MYC) Histone->Transcription Promotes SGC_iMLLT This compound Inhibited_MLLT1_3 MLLT1/3 YEATS Domain SGC_iMLLT->Inhibited_MLLT1_3 Binds & Inhibits Blocked_Histone Acetylated Histone Tail (H3Kac) Inhibited_MLLT1_3->Blocked_Histone Binding Blocked Downregulation Gene Downregulation (e.g., MYC) Blocked_Histone->Downregulation Leads to

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity from various biochemical and cell-based assays.

ParameterTarget/AssayValueReference
IC₅₀ MLLT1 YEATS Domain (AlphaScreen)0.26 µM (260 nM)[5][6]
MLLT3 Interaction (Reporter Assay)0.4 µM (400 nM)[4]
YEATS2 / YEATS4>10 µM[4][6]
K_d MLLT1 YEATS Domain (ITC)0.129 µM (129 nM)[4][5][6]
MLLT3 YEATS Domain0.077 µM (77 nM)[4][5]
Cellular Conc. For gene expression changes (MV-4-11 cells)1 µM[4][7]
NanoBRET IC₅₀ MLLT1 Target Engagement5.8 µM (for weaker enantiomer)[1]

Application Notes

  • Reconstitution and Storage: this compound is typically supplied as a solid powder and is soluble in DMSO.[3][4][8] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for long-term use (up to one year) or -80°C (up to two years).[5][8]

  • Working Concentrations: For cell-based assays, a typical starting concentration range is 0.1 µM to 10 µM. A concentration of 1 µM has been shown to effectively decrease the expression of target genes like MYC and DDN in MV-4-11 leukemia cells.[4][7] Always perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

  • Negative Control: It is highly recommended to use the less active enantiomer, this compound-N (compound 91 in some literature), as a negative control to ensure that the observed cellular effects are due to specific inhibition of MLLT1/3.[1]

  • Cell Permeability: this compound is a cell-penetrant compound, making it suitable for a wide range of live-cell assays.[3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10]

A 1. Cell Culture & Treatment Treat cells with this compound (e.g., 1 µM) and vehicle (DMSO) for 1-3 hours. B 2. Heat Shock Aliquot cell suspensions. Heat at various temperatures (e.g., 40-65°C) for 3 min. A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles or addition of lysis buffer with protease inhibitors. B->C D 4. Separation Centrifuge at high speed (e.g., 12,000 x g) to pellet precipitated/aggregated proteins. C->D E 5. Sample Collection Carefully collect the supernatant containing the soluble protein fraction. D->E F 6. Analysis Analyze soluble MLLT1/3 levels by Western Blot or other quantitative methods. E->F

Caption: General workflow for a CETSA experiment.

Methodology:

  • Cell Treatment: Culture cells (e.g., MV-4-11) to the desired confluency. Treat cells with various concentrations of this compound, a negative control (this compound-N), and a vehicle control (e.g., 0.1% DMSO) for 1-3 hours at 37°C.[11]

  • Harvesting and Heating: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 65°C), followed by cooling at 25°C for 3 minutes.[11]

  • Lysis: Lyse the cells by adding an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and incubating on ice.[12] Alternatively, perform 3-5 rapid freeze-thaw cycles using liquid nitrogen.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 12,000 - 20,000 x g) for 15-20 minutes at 4°C to pellet the denatured, aggregated proteins.[12][13]

  • Analysis: Carefully transfer the supernatant (soluble fraction) to a new tube. Determine the protein concentration using a BCA assay. Analyze the amount of soluble MLLT1 or MLLT3 in each sample by Western Blotting (see Protocol 2). A positive result is indicated by a higher amount of soluble MLLT1/3 at elevated temperatures in the this compound-treated samples compared to the vehicle control.[1]

Protocol 2: Western Blotting for Protein Analysis

Western blotting is used to detect and quantify the levels of a specific protein (e.g., soluble MLLT1/3 after CETSA or downstream targets).[14]

Methodology:

  • Sample Preparation: Take the cell lysates (supernatant from CETSA or total cell lysate) and add SDS-PAGE sample loading buffer (e.g., Laemmli buffer). Boil the samples at 95-100°C for 5-10 minutes.[12][14]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14][15]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-MLLT1 or anti-MYC) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[12][14]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[12][15]

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15] Quantify band intensity using appropriate software.

Protocol 3: Analysis of Downstream Gene Expression

This compound has been shown to modulate the expression of MLLT1/3 target genes.[4] This protocol outlines the workflow to assess these changes using quantitative PCR (qPCR).

A 1. Cell Treatment Incubate cells (e.g., MV-4-11) with This compound or DMSO control for 24-72 hours. B 2. RNA Extraction Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy). A->B C 3. cDNA Synthesis Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA). B->C D 4. qPCR Perform quantitative PCR using primers for target genes (MYC, DDN) and a housekeeping gene. C->D E 5. Data Analysis Calculate relative gene expression changes using the ΔΔCt method. D->E

Caption: Workflow for gene expression analysis.

Methodology:

  • Cell Treatment: Plate cells and treat with this compound (e.g., 1 µM) or vehicle control for a specified time period (e.g., 24, 48, or 72 hours) to allow for changes in transcription and mRNA levels.

  • RNA Isolation: Harvest the cells and extract total RNA using a column-based kit or Trizol-based method according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 0.5-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Prepare qPCR reactions containing cDNA template, forward and reverse primers for target genes (e.g., MYC, DDN) and a stable housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

  • Data Analysis: Run the qPCR plate on a real-time PCR instrument. Analyze the resulting amplification data, and calculate the relative fold change in gene expression in this compound-treated samples compared to controls using the comparative C_T (ΔΔC_T) method. A significant decrease in MYC and DDN mRNA levels would be consistent with MLLT1/3 inhibition.[4]

References

Application Notes and Protocols for In Vivo Experimental Design Using SGC-iMLLT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-iMLLT is a first-in-class, potent, and selective chemical probe that inhibits the interaction between the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) and acetylated histone tails.[1][2] Dysregulation of these proteins is a key driver in certain aggressive hematological malignancies, particularly in MLL-rearranged (MLLr) acute leukemias.[2] In MLLr leukemias, the fusion of the MLL gene with various partners leads to the recruitment of protein complexes that aberrantly activate gene transcription, promoting leukemogenesis. MLLT1 and MLLT3 are critical components of the super elongation complex (SEC), which is recruited by MLL fusion proteins to target genes, leading to the upregulation of oncogenes such as MYC and BCL2.[3] this compound, by disrupting the MLLT1/3-histone interaction, offers a promising therapeutic strategy to counteract this oncogenic signaling.

These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the efficacy of this compound in preclinical models of MLL-rearranged leukemia.

Data Presentation

Quantitative in vivo efficacy data for this compound is emerging. The following tables summarize the available data and provide templates for organizing experimental results.

Table 1: In Vitro Activity of this compound

ParameterMLLT1 YEATS DomainMLLT3 YEATS DomainReference
IC₅₀ 0.26 µMNot Reported[1]
Kd 0.129 µM0.077 µM[1]

Table 2: In Vivo Efficacy of this compound in an MV4;11 Xenograft Model

Animal ModelCell LineTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Key FindingsReference
Subcutaneous Xenograft (NOD-SCID mice)MV4;11 (MLL-AF4)This compound (100 mg/kg)DailySignificant inhibition of tumor growth over 20 days (Quantitative data not publicly available)Downregulation of MLLT1 target genes, including MYC and BCL2.[4]

Table 3: Template for In Vivo Efficacy Study of this compound

Animal ModelCell LineTreatment Group (Dose, Route, Schedule)nMean Tumor Volume (mm³) ± SEM (Day X)% TGIp-value (vs. Vehicle)Median Survival (Days)p-value (vs. Vehicle)
VehicleN/AN/AN/A
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Signaling Pathway

This compound targets the MLLT1/3-histone interaction, which is a critical node in the oncogenic signaling pathway of MLL-rearranged leukemias. The MLL fusion protein recruits a complex containing DOT1L and the super elongation complex (SEC), which includes MLLT1/3. This leads to H3K79 methylation and transcriptional elongation of target genes like MYC and BCL2, promoting cell proliferation and survival. This compound competitively inhibits the binding of MLLT1/3 to acetylated histones, thereby disrupting the SEC's function and downregulating the expression of these key oncogenes.

MLL_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4) DOT1L_Complex DOT1L Complex MLL_Fusion->DOT1L_Complex recruits SEC Super Elongation Complex (SEC) (contains MLLT1/3) MLL_Fusion->SEC recruits Histone Acetylated Histone DOT1L_Complex->Histone methylates (H3K79) SEC->Histone binds to MYC_BCL2 Oncogenes (MYC, BCL2) Histone->MYC_BCL2 activates transcription SGC_iMLLT This compound SGC_iMLLT->SEC inhibits binding to histone Proliferation Cell Proliferation & Survival MYC_BCL2->Proliferation Apoptosis Apoptosis MYC_BCL2->Apoptosis

Caption: this compound inhibits the MLLT1/3-histone interaction, disrupting oncogenic signaling.

Experimental Protocols

In Vivo Xenograft Model of MLL-Rearranged Leukemia

This protocol describes the establishment of a subcutaneous xenograft model using the MV4;11 human AML cell line.

Materials:

  • MV4;11 cells (ATCC)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS), sterile

  • Matrigel® Basement Membrane Matrix (Corning)

  • 6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG)

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • This compound

  • Vehicle for this compound formulation

Procedure:

  • Cell Culture: Culture MV4;11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂. Maintain cells in the logarithmic growth phase.

  • Cell Preparation for Injection:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with sterile HBSS.

    • Resuspend the cells in a 1:1 mixture of HBSS and Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL.

    • Keep the cell suspension on ice until injection.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Shave the right flank of each mouse.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the shaved flank.

    • Monitor the mice for tumor growth.

  • Tumor Monitoring and Measurement:

    • Begin caliper measurements when tumors become palpable (approximately 7-10 days post-injection).

    • Measure tumor length (L) and width (W) every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • Randomize mice into treatment groups when the average tumor volume reaches 100-200 mm³.

Preparation and Administration of this compound

Formulation (Suspended Solution for Oral or Intraperitoneal Injection): [1]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

  • Mix thoroughly to ensure a uniform suspension.

  • It is recommended to prepare the working solution fresh on the day of use.[1]

Administration:

  • Route: Oral gavage or intraperitoneal injection.

  • Dose: A starting dose of 100 mg/kg has been shown to be effective.[4] Dose-response studies are recommended to determine the optimal dose for a specific model.

  • Frequency: Daily administration.[4]

  • Duration: Treatment duration will depend on the experimental endpoint (e.g., tumor growth delay, survival). A 20-day treatment period has been reported.[4]

Assessment of Treatment Efficacy
  • Tumor Growth Inhibition (TGI):

    • Continue to measure tumor volumes and body weights throughout the study.

    • Calculate %TGI using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

  • Survival Analysis:

    • Monitor mice for signs of morbidity (e.g., weight loss >20%, ulceration of tumors, impaired mobility).

    • Euthanize mice when they reach the experimental endpoint.

    • Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

  • Pharmacodynamic (PD) Marker Analysis:

    • At the end of the study, collect tumor tissue and other relevant organs.

    • Analyze the expression of MLLT1/3 target genes (MYC, BCL2) by qRT-PCR or Western blotting to confirm target engagement.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis cell_culture 1. MV4;11 Cell Culture cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation cell_harvest->implantation tumor_growth 4. Tumor Growth & Monitoring implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. This compound Administration randomization->treatment tgi 7. Tumor Growth Inhibition Analysis treatment->tgi survival 8. Survival Analysis treatment->survival pd_analysis 9. Pharmacodynamic Marker Analysis treatment->pd_analysis

Caption: Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols: SGC-iMLLT Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the target engagement of a compound within a cellular environment. The assay relies on the principle of ligand-induced thermal stabilization of a target protein. Binding of a small molecule, such as SGC-iMLLT, to its protein target, MLLT1 (ENL) or MLLT3 (AF9), can increase the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified to confirm direct interaction between the compound and its target in living cells or cell lysates. This compound is a potent and selective chemical probe for the YEATS domains of MLLT1 and MLLT3, which are components of critical transcriptional regulatory complexes and are implicated in certain cancers.[1] This document provides a detailed protocol for performing a CETSA experiment to validate the engagement of this compound with its endogenous targets using a traditional Western blot-based readout.

Signaling Pathway Context: MLLT1/3 in Transcriptional Regulation

MLLT1 (ENL) and MLLT3 (AF9) are chromatin reader proteins that recognize acetylated and crotonylated lysine residues on histone tails. They are key components of at least two major transcriptional regulatory complexes: the Super Elongation Complex (SEC) and the DOT1L complex (DotCom).

The Super Elongation Complex (SEC) is a multi-subunit complex that plays a crucial role in regulating the processivity of RNA polymerase II (Pol II) during transcription elongation. Key components of the SEC include:

  • Scaffolding proteins: AFF1 and AFF4

  • Elongation factors: ELL family proteins

  • P-TEFb (Positive Transcription Elongation Factor b): Composed of CDK9 and Cyclin T1, which phosphorylates the C-terminal domain of Pol II to promote transcriptional elongation.

  • YEATS domain proteins: MLLT1 (ENL) or MLLT3 (AF9)

The DOT1L complex (DotCom) is involved in histone modification, specifically the methylation of histone H3 at lysine 79 (H3K79me). This modification is generally associated with active transcription. MLLT1 and MLLT3 can recruit the DOT1L methyltransferase to specific chromatin regions.

By inhibiting the YEATS domain of MLLT1/3, this compound can disrupt the interaction of these proteins with acetylated histones, thereby interfering with the recruitment and function of the SEC and DOT1L complexes at target gene loci.

G MLLT1/3 Signaling Pathway cluster_SEC Super Elongation Complex (SEC) cluster_DOT1L DOT1L Complex (DotCom) cluster_chromatin Chromatin MLLT1_3 MLLT1 (ENL) / MLLT3 (AF9) AFF4 AFF4 (Scaffold) MLLT1_3->AFF4 associates with Histone Acetylated Histones MLLT1_3->Histone binds to PTEFb P-TEFb (CDK9/CycT1) AFF4->PTEFb recruits ELL ELL proteins AFF4->ELL recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates MLLT1_3_dot MLLT1 (ENL) / MLLT3 (AF9) DOT1L DOT1L (H3K79 Methyltransferase) MLLT1_3_dot->DOT1L recruits MLLT1_3_dot->Histone binds to DOT1L->Histone methylates H3K79 Gene Target Gene RNAPII->Gene transcribes SGC_iMLLT This compound SGC_iMLLT->MLLT1_3 inhibits binding to SGC_iMLLT->MLLT1_3_dot inhibits binding to SEC_effect Transcriptional Elongation SEC_effect->RNAPII DOT1L_effect H3K79 Methylation (Active Transcription) DOT1L_effect->Gene

Caption: MLLT1/3 signaling within SEC and DOT1L complexes.

Experimental Design and Workflow

The CETSA workflow involves treating cells with the compound of interest, subjecting the cells to a heat challenge across a range of temperatures, lysing the cells, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein remaining at each temperature. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.

G This compound CETSA Experimental Workflow start Start: Cell Culture treatment Compound Treatment: Treat cells with this compound or Vehicle (DMSO) start->treatment heat_challenge Heat Challenge: Aliquot cells and heat at different temperatures treatment->heat_challenge lysis Cell Lysis: Freeze-thaw cycles heat_challenge->lysis centrifugation Separation: Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant Collect Supernatant: Contains soluble proteins centrifugation->supernatant sds_page SDS-PAGE: Separate proteins by size supernatant->sds_page western_blot Western Blot: Transfer to membrane and probe with anti-MLLT1/3 antibody sds_page->western_blot detection Detection & Analysis: Quantify band intensity western_blot->detection end End: Determine thermal stabilization detection->end

Caption: this compound CETSA experimental workflow diagram.

Quantitative Data Summary

The following tables summarize the expected outcomes and necessary components for an this compound CETSA experiment.

Table 1: this compound Target Engagement Profile

CompoundTarget(s)Cell LineAssay TypeObserved EffectReference
This compound MLLT1 (ENL), MLLT3 (AF9)MV4;11CETSA (Melt Curve)Dose-dependent thermal stabilization of endogenous MLLT1.[1]
This compoundMLLT1 (ENL) YEATS DomainHEK293T (overexpression)HiBiT CETSARightward shift in the melt curve, indicating stabilization.[2]
This compound-N (inactive control)MLLT1 (ENL)MV4;11CETSA (Melt Curve)No significant thermal stabilization observed.[1]

Table 2: Example Isothermal Dose-Response (ITDR) CETSA Parameters

CompoundTargetCell LineHeating Temperature (°C)EC50 (µM)
This compoundMLLT1MV4;11Tagg (e.g., 52°C)To be determined
This compoundMLLT3Relevant cell lineTagg (e.g., 52°C)To be determined

Note: The optimal heating temperature for ITDR-CETSA should be determined from the melt curve experiment and is typically the temperature at which ~50% of the protein is denatured in the vehicle-treated sample.

Detailed Experimental Protocols

This protocol is adapted for a standard Western blot-based CETSA to detect the engagement of this compound with endogenous MLLT1/3.

Materials and Reagents
  • Cell Line: MV4;11 (acute myeloid leukemia) or other suitable cell line expressing endogenous MLLT1/3.

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Compound: this compound (and inactive control this compound-N), dissolved in DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Protease Inhibitor Cocktail.

  • Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4x).

  • Primary Antibodies: Rabbit anti-MLLT1/ENL, Mouse/Rabbit anti-GAPDH or other loading control.

  • Secondary Antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • PVDF or Nitrocellulose Membranes.

  • Equipment: Cell culture incubator, centrifuges, thermal cycler, SDS-PAGE and Western blot apparatus, imaging system.

Protocol 1: CETSA Melt Curve
  • Cell Culture and Treatment:

    • Culture MV4;11 cells to a density of approximately 1-2 x 106 cells/mL.

    • Treat cells with this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells by centrifugation (300 x g, 5 min) and wash once with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of ~20 x 106 cells/mL.

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a 37°C control.

    • After heating, cool the samples at room temperature for 3 minutes.

  • Cell Lysis:

    • Freeze the cell suspensions in liquid nitrogen or a -80°C freezer.

    • Thaw the samples at room temperature. Repeat the freeze-thaw cycle two more times to ensure complete lysis.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blotting:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein per well and run the SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against MLLT1/3 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Image the blot using a chemiluminescence detector.

    • Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for MLLT1/3 at each temperature.

    • Normalize the intensity of each band to the corresponding loading control.

    • For each treatment group, plot the normalized band intensity against the temperature to generate the melt curve.

    • Compare the melt curve of the this compound-treated samples to the vehicle control. A rightward shift indicates thermal stabilization.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA
  • Cell Culture and Treatment:

    • Prepare a serial dilution of this compound in culture medium (e.g., from 0.01 µM to 30 µM).

    • Treat cells with the different concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells as described in Protocol 1.

    • Resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat all samples at a single, fixed temperature for 3 minutes. This temperature (Tagg) should be chosen from the melt curve data (Protocol 1) and should correspond to a point where significant, but not complete, protein denaturation occurs in the vehicle-treated sample.

    • Include an unheated (37°C) control for each concentration.

  • Lysis, Separation, and Western Blotting:

    • Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Quantify the band intensities for MLLT1/3 for each compound concentration.

    • Normalize the intensities to the loading control.

    • Plot the normalized MLLT1/3 signal against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal stabilizing effect.[3]

Conclusion

The this compound CETSA protocol provides a robust method to verify the direct binding of this chemical probe to its cellular targets, MLLT1 and MLLT3. By demonstrating target engagement in a physiologically relevant context, these experiments are crucial for validating the on-target activity of this compound and for interpreting the results of subsequent cellular and in vivo studies. The provided protocols offer a framework for both generating melt curves to observe thermal shifts and performing isothermal dose-response experiments to quantify the potency of target engagement.

References

Application Notes and Protocols for SGC-iMLLT NanoBRET Assay for Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SGC-iMLLT NanoBRET assay is a powerful tool for studying the target engagement of small molecule inhibitors with the MLLT3 (Myeloid/Lymphoid Or Mixed-Lineage Leukemia; Translocated To 3), also known as AF9. MLLT3 is a YEATS domain-containing protein, a class of epigenetic readers that recognize acetylated and crotonylated lysine residues on histones.[1] Dysregulation of MLLT3 is implicated in certain types of cancer, making it an attractive therapeutic target.[2][3] This application note provides a detailed protocol for utilizing the NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology to quantify the intracellular interaction between MLLT3 and Histone H3.3 and to determine the potency of inhibitors like this compound in a live-cell format.

The NanoBRET Target Engagement assay is based on the energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the target protein (acceptor).[4] When the tracer binds to the NanoLuc®-tagged protein, BRET occurs. A test compound that also binds to the target protein will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[4] This allows for the quantitative measurement of compound affinity and target occupancy in living cells.[4]

Principle of the Assay

The this compound NanoBRET assay monitors the interaction between full-length MLLT3 fused to NanoLuc® luciferase (MLLT3-NanoLuc) and Histone H3.3 fused to HaloTag® (Histone H3.3-HaloTag). The HaloTag® is labeled with a cell-permeable fluorescent NanoBRET™ 618 Ligand. In the absence of an inhibitor, the interaction between MLLT3 and Histone H3.3 brings the NanoLuc® donor and the HaloTag® acceptor into close proximity, resulting in a high BRET signal. The chemical probe this compound, an inhibitor of the MLLT1/3-histone interaction, competes for the binding site on MLLT3, disrupting the interaction with Histone H3.3 and causing a decrease in the BRET signal.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of MLLT3 and the experimental workflow of the NanoBRET assay.

MLLT3_Signaling_Pathway cluster_0 Chromatin cluster_1 Super Elongation Complex (SEC) cluster_2 Transcriptional Regulation Histone Histone H3 Ac_Cr Acetylation/ Crotonylation Histone->Ac_Cr Histone Modifying Enzymes MLLT3 MLLT3 (AF9) YEATS Domain Ac_Cr->MLLT3 Recognition SEC_components Other SEC Components (e.g., AF4, ELL) MLLT3->SEC_components PolII RNA Pol II SEC_components->PolII Recruitment & Activation Transcription Active Transcription PolII->Transcription SGC_iMLLT This compound SGC_iMLLT->MLLT3 Inhibition

MLLT3 Signaling Pathway

NanoBRET_Workflow start Start transfection 1. Co-transfect HEK293 cells with MLLT3-NanoLuc and Histone H3.3-HaloTag plasmids start->transfection plating 2. Plate transfected cells into assay plates transfection->plating incubation1 3. Incubate for 24 hours plating->incubation1 treatment 4. Treat cells with this compound or control (DMSO) incubation1->treatment tracer 5. Add HaloTag® NanoBRET™ 618 Ligand treatment->tracer incubation2 6. Incubate for tracer equilibration tracer->incubation2 substrate 7. Add Nano-Glo® Substrate incubation2->substrate read 8. Measure Donor (460nm) and Acceptor (618nm) emissions substrate->read analysis 9. Calculate NanoBRET ratio and determine IC50 values read->analysis end End analysis->end

This compound NanoBRET Assay Workflow

Data Presentation

The following tables summarize the quantitative data for the this compound chemical probe in the MLLT3 NanoBRET target engagement assay.

Table 1: Potency of this compound in MLLT3 NanoBRET Assay

CompoundTargetAssay TypeCell LineIC50 (µM)Reference
This compoundMLLT3NanoBRETHEK2930.4 ± 0.08[2]

Table 2: Selectivity Profile of this compound

TargetAssay TypeResultReference
YEATS2BiochemicalIC50 > 10 µM[2]
YEATS4BiochemicalIC50 > 10 µM[2]
Panel of 48 BromodomainsThermal Shift AssayNo activity at 50 µM[2]

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells

  • Plasmids:

    • MLLT3-NanoLuc® fusion vector

    • Histone H3.3-HaloTag® fusion vector

  • Transfection Reagent: FuGENE® HD Transfection Reagent or similar

  • Cell Culture Medium: DMEM supplemented with 10% FBS

  • Assay Plates: White, 96-well or 384-well, tissue culture-treated plates

  • Chemical Probe: this compound (dissolved in DMSO)

  • Control: DMSO

  • Tracer: HaloTag® NanoBRET™ 618 Ligand

  • Substrate: Nano-Glo® Substrate

  • Detection Instrument: Plate reader capable of measuring dual-filtered luminescence (e.g., GloMax® Discover System) with filters for donor emission (460nm) and acceptor emission (618nm).

Protocol for this compound NanoBRET Assay

This protocol is adapted from general Promega NanoBRET™ protocols and the specific details from the Moustakim et al., 2018 publication.[2][5][6]

Day 1: Cell Transfection and Plating

  • Culture HEK293 cells in DMEM with 10% FBS to ~70-80% confluency.

  • Prepare the transfection complex according to the manufacturer's protocol. A 1:10 ratio of NanoLuc®:HaloTag® plasmid DNA is a good starting point for optimization.[5]

  • Co-transfect HEK293 cells with MLLT3-NanoLuc® and Histone H3.3-HaloTag® plasmids.

  • After 4-6 hours of transfection, harvest the cells.

  • Resuspend the cells in fresh medium and adjust the cell density to 1 x 10^5 cells/mL.

  • Dispense 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the cell suspension into the assay plates.

  • Incubate the plates at 37°C in a CO2 incubator for 24 hours.

Day 2: Compound Treatment and BRET Measurement

  • Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium. The final DMSO concentration should not exceed 0.5%.

  • Add the diluted this compound or DMSO vehicle control to the appropriate wells.

  • Incubate the plates at 37°C for 2 hours (or desired time for compound equilibration).

  • Prepare the HaloTag® NanoBRET™ 618 Ligand working solution in Opti-MEM® I. The optimal concentration should be determined empirically but is typically in the low micromolar range.

  • Add the HaloTag® ligand to all wells.

  • Incubate the plates at 37°C for 2-4 hours to allow for tracer equilibration.

  • Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

  • Add the Nano-Glo® Substrate to all wells.

  • Read the plate within 10 minutes on a plate reader configured to measure luminescence at 460nm (Donor) and >600nm (Acceptor).

Data Analysis
  • Calculate the Raw BRET Ratio:

    • For each well, divide the acceptor emission (618nm) by the donor emission (460nm).

  • Calculate the Corrected BRET Ratio:

    • Subtract the average raw BRET ratio of the "no tracer" control wells from the raw BRET ratio of all experimental wells.

  • Normalize the Data:

    • Set the average corrected BRET ratio of the DMSO-treated wells (vehicle control) to 100%.

    • Normalize the corrected BRET ratios of the this compound-treated wells relative to the vehicle control.

  • Determine IC50:

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic regression model to determine the IC50 value.

Conclusion

The this compound NanoBRET assay provides a robust and quantitative method to measure the target engagement of MLLT3 inhibitors in a physiologically relevant cellular context. This detailed protocol enables researchers to implement this assay for screening and characterizing small molecule inhibitors of the MLLT3-histone interaction, thereby facilitating drug discovery efforts targeting this important epigenetic reader. The provided data on this compound's potency and selectivity serves as a benchmark for the evaluation of new chemical entities.

References

Application Notes and Protocols: Colony Forming Assay with SGC-iMLLT in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-iMLLT is a potent and selective chemical probe that inhibits the interaction between the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) and acetylated histones.[1] MLLT1 and MLLT3 are critical components of the Super Elongation Complex (SEC), a transcriptional regulatory complex often dysregulated in various cancers, including acute myeloid leukemia (AML).[2] The SEC is responsible for the transcriptional elongation of key oncogenes such as MYC and HOXA9, which are crucial for the proliferation and survival of leukemia cells.[2] By disrupting the MLLT1/3-histone interaction, this compound effectively inhibits the transcriptional output of the SEC, leading to reduced proliferation and colony-forming potential of leukemia cells.[2] These application notes provide a detailed protocol for performing a colony-forming assay with this compound in leukemia cells, along with data presentation and visualization of the underlying signaling pathway.

Data Presentation

This compound Activity in Leukemia Cell Lines
Cell LineLeukemia SubtypeThis compound IC50 (µM)Reference
MV4-11 AML (MLL-rearranged)~0.26[3]
MOLM-13 AML (MLL-rearranged)Not explicitly found for this compound, but sensitive to MLLT1/3 inhibition
OCI-AML3 AML (NPM1c)Not explicitly found for this compound, but sensitive to MLLT1/3 inhibition
Effect of this compound on Colony Formation in Leukemia Cells
Cell LineThis compound Concentration (µM)Inhibition of Colony Formation (%)Reference
SEM 1Significant reduction[4]
MV4-11 1Strong inhibition[4]
Various MLL-rearranged and NPM1 mutant leukemia cell lines Not specifiedProfoundly inhibited[2]

Experimental Protocols

Materials
  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or IMDM with 10-20% FBS)

  • MethoCult™ H4100 (StemCell Technologies) or other suitable methylcellulose-based medium

  • Sterile phosphate-buffered saline (PBS)

  • Trypan blue solution

  • 35 mm culture dishes

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

Protocol for Colony Forming Assay
  • Cell Culture and Preparation:

    • Culture leukemia cells in their recommended complete medium to maintain logarithmic growth.

    • Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.

    • Resuspend the cells in fresh complete medium at a concentration of 1 x 10^5 cells/mL.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal inhibitory concentration for the cell line of interest. A DMSO control (vehicle) must be included.

    • Add the appropriate volume of the diluted this compound or DMSO to the cell suspension to achieve the desired final concentrations.

    • Incubate the cells with the inhibitor for 2-4 hours in a humidified incubator at 37°C and 5% CO2.

  • Plating in Methylcellulose:

    • Following incubation, gently mix the cell suspension.

    • Add 0.3 mL of the cell suspension (containing approximately 3 x 10^4 cells) to 3 mL of MethoCult™ medium.

    • Vortex the tube vigorously for 5-10 seconds to ensure a homogenous mixture.

    • Let the tube stand for 5-10 minutes to allow air bubbles to dissipate.

    • Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into the center of a 35 mm culture dish.

    • Gently tilt and rotate the dish to spread the medium evenly across the entire surface.

    • Prepare triplicate plates for each treatment condition.

  • Incubation:

    • Place the culture dishes in a larger petri dish or a culture plate with a lid.

    • Add a small, open dish of sterile water to the larger dish to maintain humidity and prevent the methylcellulose from drying out.

    • Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-14 days. Avoid disturbing the plates during this period.

  • Colony Counting and Analysis:

    • After the incubation period, count the colonies using an inverted microscope. A colony is typically defined as a cluster of at least 40 cells.

    • Calculate the average number of colonies for each treatment condition from the triplicate plates.

    • Determine the percentage of colony formation inhibition for each this compound concentration relative to the DMSO control using the following formula:

      • % Inhibition = (1 - (Number of colonies in treated sample / Number of colonies in DMSO control)) * 100

Mandatory Visualization

This compound Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Colony Forming Assay cluster_analysis Data Analysis cell_culture 1. Leukemia Cell Culture cell_count 2. Cell Counting & Viability cell_culture->cell_count sgc_prep 3. This compound Dilution cell_count->sgc_prep incubation 4. Incubation with this compound sgc_prep->incubation plating 5. Plating in Methylcellulose incubation->plating incubation_long 6. Incubation (10-14 days) plating->incubation_long counting 7. Colony Counting incubation_long->counting analysis 8. Calculate % Inhibition counting->analysis

Caption: Workflow for the this compound colony forming assay.

MLLT1/3 Signaling Pathway and Inhibition by this compound

G cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_sec Super Elongation Complex (SEC) Histone Histone Tail (Acetylated Lysine) MLLT1_3 MLLT1/3 (ENL/AF9) Histone->MLLT1_3 recognizes pTEFb P-TEFb (CDK9/CycT1) DOT1L DOT1L MLLT1_3->DOT1L recruits PolII RNA Polymerase II MLLT1_3->PolII activate AFF4 AFF4 pTEFb->PolII activate ELL ELL AFF4->PolII activate ELL->PolII activate DOT1L->PolII activate Oncogenes Oncogenes (MYC, HOXA9, BCL2) PolII->Oncogenes transcribe Leukemia Leukemia Proliferation & Survival Oncogenes->Leukemia SGC_iMLLT This compound SGC_iMLLT->MLLT1_3 inhibits

References

Troubleshooting & Optimization

SGC-iMLLT Off-Target Effects in Cancer Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the chemical probe SGC-iMLLT in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of this compound?

This compound is a potent and selective chemical probe that targets the YEATS domains of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3).[1][2] It inhibits the interaction between these proteins and acetylated histones.

Q2: How selective is this compound for its intended targets?

This compound has demonstrated high selectivity for the MLLT1 and MLLT3 YEATS domains over other human YEATS domains, namely YEATS2 and YEATS4.[1] It has also been profiled against a panel of 48 bromodomains and showed no significant binding.[1]

Q3: Has a comprehensive off-target profile for this compound been published?

To date, a comprehensive, publicly available off-target profile of this compound from techniques such as kinome-wide scanning or unbiased chemical proteomics in cancer cell lines has not been identified in the reviewed literature. While its high selectivity for MLLT1/3 has been established against related protein families, a broader screening for all potential off-targets is not yet documented.

Q4: What are the known on-target cellular effects of this compound in cancer cells?

In acute myeloid leukemia (AML) cells, such as MV4;11, this compound has been shown to downregulate the expression of the oncogenes MYC and BCL2.[3] This is consistent with the role of its targets, MLLT1 and MLLT3, in transcriptional regulation.

Q5: Is there a negative control compound available for this compound?

Yes, this compound-N is available as a negative control.[1] It is a stereoisomer of this compound and is significantly less active against the MLLT1 and MLLT3 YEATS domains, making it suitable for control experiments to help distinguish on-target from off-target effects.

Troubleshooting Guides

This section provides guidance for troubleshooting common issues encountered during experiments with this compound, particularly when investigating potential off-target effects.

Observed Problem Potential Cause Recommended Solution
Unexpected cellular phenotype not consistent with MLLT1/3 inhibition. The phenotype may be due to an off-target effect of this compound.1. Use the negative control: Compare the phenotype observed with this compound to that of the inactive control compound, this compound-N. A similar effect with both compounds suggests an off-target or non-specific effect. 2. Perform a dose-response experiment: Off-target effects are often observed at higher concentrations. Determine if the unexpected phenotype is only apparent at concentrations significantly higher than the IC50 for MLLT1/3 engagement. 3. Use an orthogonal probe: If available, use a structurally distinct inhibitor of MLLT1/3 to see if it recapitulates the on-target phenotype without inducing the unexpected effect. 4. Employ target knockdown: Use siRNA or CRISPR/Cas9 to knock down MLLT1 and MLLT3 and observe if the phenotype matches that of this compound treatment.
Difficulty validating a potential off-target identified in a screen (e.g., proteomics, kinome scan). The interaction may be of low affinity, transient, or an artifact of the screening method.1. Orthogonal validation: Use a different biochemical or biophysical assay to confirm the interaction (e.g., if identified by proteomics, validate with an enzymatic assay or surface plasmon resonance). 2. Cellular target engagement: Employ cellular thermal shift assay (CETSA) or NanoBRET™ assays to confirm that this compound engages the putative off-target in intact cells. 3. Functional validation: Knock down the potential off-target protein and assess if this phenocopies the effect observed with this compound.
Inconsistent results in cellular assays. Issues with compound stability, solubility, or cell line variability.1. Ensure proper compound handling: this compound should be stored at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment. 2. Check for solubility issues: Visually inspect for precipitation when adding the compound to cell culture media. If necessary, adjust the final DMSO concentration (typically keeping it below 0.5%). 3. Cell line authentication: Ensure the cell line has been recently authenticated and is free from contamination.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

CETSA is a powerful method to assess the engagement of a compound with its target in a cellular context. It can be adapted to screen for off-target engagement by using proteome-wide mass spectrometry.

  • Principle: Ligand binding stabilizes a protein, leading to a higher melting temperature. This change can be detected by quantifying the amount of soluble protein after heat treatment.

  • Workflow:

    • Treatment: Treat cancer cells in culture with this compound or vehicle control (DMSO) at a desired concentration for a specific duration.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures.

    • Lysis: Lyse the cells to release the soluble proteins.

    • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

    • Quantification: Analyze the soluble fraction by quantitative mass spectrometry to identify proteins that show a thermal shift upon this compound treatment.

Caption: CETSA workflow for off-target profiling.

2. NanoBRET™ Target Engagement Assay for Off-Target Validation

NanoBRET™ is a proximity-based assay that can measure compound binding to a specific protein in living cells.[4] It can be used to validate putative off-targets identified through other methods.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged protein (the potential off-target) and a fluorescent tracer that binds to the same protein. A test compound (this compound) that binds to the protein will compete with the tracer and disrupt BRET.

  • Workflow:

    • Construct Generation: Create an expression vector for the putative off-target protein fused to NanoLuc® luciferase.

    • Transfection: Transfect the expression vector into a suitable cancer cell line.

    • Assay: Add the fluorescent tracer and varying concentrations of this compound to the transfected cells.

    • Detection: Measure the BRET signal. A decrease in the BRET signal with increasing concentrations of this compound indicates competitive binding.

Signaling_Pathway cluster_0 No this compound cluster_1 With this compound NanoLuc_Fusion_1 Potential Off-Target (NanoLuc® Fusion) BRET_Signal_1 BRET Signal NanoLuc_Fusion_1->BRET_Signal_1 Energy Transfer Tracer_1 Fluorescent Tracer Tracer_1->NanoLuc_Fusion_1 Binds NanoLuc_Fusion_2 Potential Off-Target (NanoLuc® Fusion) No_BRET_Signal Reduced BRET Signal NanoLuc_Fusion_2->No_BRET_Signal No Energy Transfer Tracer_2 Fluorescent Tracer Tracer_2->NanoLuc_Fusion_2 Binding Displaced SGC_iMLLT This compound SGC_iMLLT->NanoLuc_Fusion_2 Competes for Binding

Caption: Principle of the NanoBRET™ off-target validation assay.

Data Presentation

On-Target Activity of this compound

TargetAssayPotencyReference
MLLT1 YEATS DomainAlphaScreenIC50 = 0.26 µM[5]
MLLT1 YEATS DomainIsothermal Titration Calorimetry (ITC)Kd = 0.129 µM[5]
MLLT3 YEATS DomainIsothermal Titration Calorimetry (ITC)Kd = 0.077 µM[5]

Selectivity Profile of this compound

Off-Target FamilyAssayResultReference
YEATS2/4Biochemical AssayIC50 > 10 µM[1]
Bromodomains (48 total)Thermal Shift AssayNo significant binding[1]

On-Target Cellular Effects of this compound in MV4;11 AML Cells

Gene TargetEffectCell LineReference
MYCDownregulationMV4;11[3]
BCL2DownregulationMV4;11[3]

Note: This technical support guide is based on currently available scientific literature. The field of chemical probe research is continually evolving, and users are encouraged to consult the latest publications for new information on the properties and potential off-target effects of this compound.

References

How to improve SGC-iMLLT stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal handling and use of SGC-iMLLT to ensure solution stability and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3] For initial stock solutions, it is recommended to dissolve this compound in DMSO.[4]

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[4] For long-term storage (months to years), -20°C is recommended.[2]

Q3: What is the shelf life of this compound in its solid form?

A3: When stored properly as a crystalline solid at -20°C, this compound is stable for at least four years.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[2]

Q4: I observed precipitation when preparing my working solution. What should I do?

A4: If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[4] It is also crucial to prepare working solutions for in vivo experiments freshly on the day of use.[4]

Q5: What are the known metabolic degradation pathways for this compound?

A5: In human hepatocytes, this compound shows moderate metabolic resistance. The primary metabolic process is N-demethylation.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous buffer This compound has poor aqueous solubility.- Increase the percentage of organic co-solvent (e.g., DMSO) if compatible with the experiment. - For in vivo formulations, consider using excipients like PEG300, Tween-80, or SBE-β-CD to improve solubility.[4] - Prepare the working solution fresh before each experiment.[4]
Loss of compound activity over time - Improper storage of stock solutions. - Multiple freeze-thaw cycles. - Degradation in working solution.- Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. - Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C).[4] - Prepare aqueous working solutions immediately before use.
Inconsistent experimental results - Inaccurate concentration due to incomplete dissolution. - Degradation of the compound.- Visually inspect solutions for any precipitate before use. If present, use sonication or gentle warming to redissolve.[4] - Use a fresh aliquot of the stock solution for each experiment. - Verify the concentration of the stock solution spectrophotometrically if possible.

Quantitative Data Summary

Table 1: this compound Properties and Potency

ParameterValueReference
Molecular Weight 388.47 g/mol [3]
Purity ≥98%[1]
IC₅₀ (MLLT1/3-histone interaction) 0.26 µM[3][4]
KᏧ (MLLT1 YEATS domain) 129 nM[1][4]
KᏧ (MLLT3 YEATS domain) 77 nM[1][4]

Table 2: Recommended Storage Conditions

FormatStorage TemperatureDurationReference
Solid -20°C≥ 4 years[1]
Stock Solution (in DMSO) -20°C1 year[4]
Stock Solution (in DMSO) -80°C2 years[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound solid.

  • Dissolution: Add the appropriate volume of pure DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.885 mg of this compound in 1 mL of DMSO.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vivo Studies (Clear Solution)

This protocol yields a clear solution of ≥ 2.08 mg/mL.[4]

  • Initial Dilution: Start with a 20.8 mg/mL stock solution of this compound in DMSO.

  • Solubilization: In a sterile tube, add 400 µL of PEG300.

  • Addition of this compound: Add 100 µL of the 20.8 mg/mL this compound stock solution to the PEG300 and mix thoroughly.

  • Addition of Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • Usage: Prepare this working solution fresh on the day of the experiment.[4]

Visualized Workflows and Pathways

InVitro_Solution_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_storage Storage Solid This compound Solid Stock 10 mM Stock Solution Solid->Stock Dissolve DMSO DMSO DMSO->Stock Working Final Working Solution Stock->Working Dilute Storage Store at -20°C or -80°C Stock->Storage Buffer Aqueous Buffer Buffer->Working

Caption: Workflow for preparing this compound solutions for in vitro experiments.

InVivo_Formulation_Workflow start Start with this compound Stock in DMSO (20.8 mg/mL) peg Add to PEG300 start->peg mix1 Mix Evenly peg->mix1 tween Add Tween-80 mix1->tween warning If precipitation occurs, use heat/sonication mix1->warning mix2 Mix Evenly tween->mix2 saline Add Saline mix2->saline mix3 Mix to Final Volume saline->mix3 end Final Clear Solution (≥ 2.08 mg/mL) mix3->end SGC_iMLLT_Signaling_Pathway SGC_iMLLT This compound MLLT1_3 MLLT1/MLLT3 (YEATS Domain) SGC_iMLLT->MLLT1_3 Inhibits Binding MLLT1/3-Histone Interaction MLLT1_3->Binding Binds to Histone Acetylated Histones (e.g., H3K9ac, H3K27ac) Histone->Binding Gene_Expression Tumorigenic Gene Expression (e.g., MYC, DDN) Binding->Gene_Expression Promotes

References

Technical Support Center: SGC-iMLLT Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SGC-iMLLT in cytotoxicity assays. The information is tailored to assist scientists and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective chemical probe that inhibits the interaction between the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9) and acetylated histone tails.[1] MLLT1 and MLLT3 are components of the super elongation complex (SEC), which plays a crucial role in regulating gene transcription.[2][3] By blocking this interaction, this compound disrupts the function of the SEC, leading to downregulation of key oncogenes like MYC, and ultimately inducing cytotoxicity in sensitive cancer cells.[1]

Q2: How should I store and handle this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, stock solutions can be stored at -80°C for 2 years or at -20°C for 1 year. The compound is soluble in DMSO.[1]

Q3: Is there a recommended negative control for this compound?

Yes, this compound-N (compound 91) is the less active enantiomer of this compound and serves as an excellent negative control for experiments.[1] It is crucial to include this control to distinguish between on-target and potential off-target effects.

Q4: What is the selectivity profile of this compound?

This compound exhibits excellent selectivity for the YEATS domains of MLLT1 and MLLT3 over other human YEATS domains (YEATS2 and YEATS4) and a broad panel of 48 bromodomains.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound cytotoxicity assays in a question-and-answer format.

Issue 1: Unexpectedly High or Low IC50 Values

  • Question: My IC50 value for this compound in a cancer cell line is significantly different from the expected range. What could be the cause?

  • Answer: Discrepancies in IC50 values can arise from several factors:

    • Cell Line Specificity: The cytotoxic effect of this compound is highly dependent on the genetic background of the cancer cell line.[4][5] Cell lines with a dependency on MLLT1/3 signaling, such as those with MLL rearrangements, are expected to be more sensitive.

    • Compound Integrity: Ensure that this compound has been stored correctly to prevent degradation. Improper storage can lead to reduced potency and higher IC50 values.

    • Experimental Parameters: Variations in cell density, incubation time, and the specific cytotoxicity assay used (e.g., MTT vs. CellTiter-Glo) can all influence the calculated IC50 value.[6][7] It is crucial to maintain consistency in your experimental protocol.

    • DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).

Issue 2: High Background Signal in the Assay

  • Question: I am observing a high background signal in my no-cell control wells. What can I do to reduce it?

  • Answer: High background can be caused by:

    • Media Components: Phenol red in culture media can interfere with colorimetric assays like MTT. Consider using phenol red-free media for the assay.

    • Reagent Contamination: Ensure that all reagents and plasticware are sterile and free of contaminants that could affect the assay readout.

    • Plate Reader Settings: Optimize the wavelength and other settings on your plate reader for the specific assay being used.

Issue 3: Inconsistent Results Between Replicates

  • Question: I am seeing significant variability between my technical or biological replicates. How can I improve reproducibility?

  • Answer: To improve consistency:

    • Homogeneous Cell Seeding: Ensure that cells are evenly distributed in each well of the microplate. Inconsistent cell numbers will lead to variable results.

    • Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, compounds, and assay reagents.

    • Edge Effects: "Edge effects" in microplates, where wells on the perimeter behave differently from interior wells, can be a source of variability. To mitigate this, consider not using the outer wells of the plate for experimental samples and instead filling them with sterile media or PBS.

    • Thorough Mixing: Ensure that the assay reagents are thoroughly mixed with the well contents to allow for a complete reaction.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 (µM)Reference
MV4;11 Acute Myeloid LeukemiaNanoBRET24~0.4[1]
MOLM-13 Acute Myeloid LeukemiaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
HEK293T Normal KidneyNot SpecifiedNot Specified> 200[8]
A2780 Ovarian CancerNot SpecifiedNot Specified101.9[8]
A2780cisR Ovarian Cancer (Cisplatin-resistant)Not SpecifiedNot Specified> 200[8]
518A2 MelanomaNot SpecifiedNot Specified> 50[8]
8505C Thyroid CarcinomaNot SpecifiedNot Specified0.3 ± 0.1[8]
A253 Head and Neck CancerNot SpecifiedNot Specified0.3 ± 0.1[8]

Note: This table is intended as a guide. IC50 values can vary between laboratories due to different experimental conditions.

Experimental Protocols

Detailed Methodology: MTT Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and the negative control this compound-N in culture medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Detailed Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and should be adapted as needed.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Mandatory Visualizations

SGC_iMLLT_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Step Unexpected_IC50 Unexpected IC50 Value (Too High or Too Low) Cell_Line Cell Line Specificity Unexpected_IC50->Cell_Line Compound_Integrity Compound Integrity Unexpected_IC50->Compound_Integrity Experimental_Parameters Experimental Parameters Unexpected_IC50->Experimental_Parameters Solvent_Toxicity Solvent (DMSO) Toxicity Unexpected_IC50->Solvent_Toxicity High_Background High Background Signal Media_Components Media Components (e.g., Phenol Red) High_Background->Media_Components Reagent_Contamination Reagent Contamination High_Background->Reagent_Contamination Plate_Reader_Settings Incorrect Plate Reader Settings High_Background->Plate_Reader_Settings Inconsistent_Replicates Inconsistent Replicates Uneven_Seeding Uneven Cell Seeding Inconsistent_Replicates->Uneven_Seeding Pipetting_Error Pipetting Inaccuracy Inconsistent_Replicates->Pipetting_Error Edge_Effects Plate Edge Effects Inconsistent_Replicates->Edge_Effects Insufficient_Mixing Insufficient Mixing Inconsistent_Replicates->Insufficient_Mixing Verify_Cell_Line Verify Cell Line Sensitivity Cell_Line->Verify_Cell_Line Check_Storage Check Compound Storage Compound_Integrity->Check_Storage Standardize_Protocol Standardize Protocol (Density, Time) Experimental_Parameters->Standardize_Protocol Control_DMSO Control Final DMSO % Solvent_Toxicity->Control_DMSO Use_Phenol_Red_Free Use Phenol Red-Free Media Media_Components->Use_Phenol_Red_Free Use_Sterile_Reagents Use Sterile Reagents/Plasticware Reagent_Contamination->Use_Sterile_Reagents Optimize_Reader Optimize Reader Settings Plate_Reader_Settings->Optimize_Reader Ensure_Homogeneous_Suspension Ensure Homogeneous Cell Suspension Uneven_Seeding->Ensure_Homogeneous_Suspension Calibrate_Pipettes Calibrate Pipettes Pipetting_Error->Calibrate_Pipettes Avoid_Outer_Wells Avoid Outer Wells Edge_Effects->Avoid_Outer_Wells Thoroughly_Mix_Reagents Ensure Thorough Mixing Insufficient_Mixing->Thoroughly_Mix_Reagents

Caption: Troubleshooting workflow for this compound cytotoxicity assays.

Caption: this compound mechanism of action in the MLLT1/3 signaling pathway.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound & Controls incubate_24h->treat_compound incubate_treatment Incubate 48-96h treat_compound->incubate_treatment add_reagent Add Cytotoxicity Reagent (MTT or CellTiter-Glo) incubate_treatment->add_reagent incubate_reagent Incubate 2-4h (MTT) or 10 min (CTG) add_reagent->incubate_reagent read_plate Read Absorbance or Luminescence incubate_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for an this compound cytotoxicity assay.

References

SGC-iMLLT metabolic stability and degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the metabolic stability and degradation of SGC-iMLLT.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic stability of this compound in in vitro assays?

A1: this compound exhibits moderate metabolic stability. In studies using primary human hepatocytes, this compound has a half-life (t1/2) of approximately 53 minutes, with about 48% of the compound remaining after a 60-minute incubation.[1][2]

Q2: What is the primary metabolic pathway responsible for the degradation of this compound?

A2: The principal route of metabolism for this compound is N-demethylation.[1][2]

Q3: Are there any known metabolites of this compound that I should be aware of?

A3: The primary metabolite identified is the N-demethylated form of this compound.[2] The biological activity of this metabolite has not been extensively characterized in publicly available literature.

Q4: Can I expect similar metabolic stability across different species?

Q5: How should I store this compound to ensure its stability?

A5: For long-term storage, this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Faster than expected degradation of this compound in my in vitro assay. High Metabolic Activity of Cell Lot: The metabolic activity of primary hepatocytes can vary between lots and donors.1. Use a Control Compound: Include a compound with known metabolic stability as a positive control to assess the metabolic competence of your cell system.2. Source New Cells: If the control compound also shows unexpectedly high clearance, consider using a different lot of hepatocytes.
Assay Conditions: Sub-optimal assay conditions such as incorrect cell density or cofactor concentrations can affect metabolic rates.1. Verify Cell Density: Ensure the hepatocyte density is within the recommended range for the assay format.2. Check Cofactors: For microsomal assays, ensure that NADPH and other necessary cofactors are freshly prepared and added at the correct concentrations.
Inconsistent results between experimental replicates. Pipetting Errors or Inconsistent Cell Seeding: Inaccurate pipetting of the compound or uneven distribution of cells can lead to variability.1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay.2. Ensure Homogeneous Cell Suspension: Gently mix the hepatocyte suspension before and during plating to ensure a uniform cell density across all wells.
Compound Solubility Issues: Poor solubility of this compound in the assay medium can lead to inconsistent concentrations.1. Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.5%) and consistent across all wells.2. Visually Inspect: Before starting the incubation, visually inspect the wells to ensure there is no precipitation of the compound.
Observing a different major metabolite than N-demethylation. Alternative Metabolic Pathways: While N-demethylation is primary, other pathways like oxidation may occur. An analog of this compound was found to undergo pyrrolidine oxidation.[2]1. Metabolite Identification: Use high-resolution mass spectrometry to characterize the structure of the observed metabolite.2. Consider Different Enzyme Systems: Investigate the involvement of different enzyme families (e.g., CYPs, FMOs) using specific inhibitors in your in vitro system.

Quantitative Data Summary

The following table summarizes the available quantitative data on the metabolic stability of this compound and a related analog.

CompoundIn Vitro SystemParameterValueReference
This compound Primary Human HepatocytesHalf-life (t1/2)53 min[1][2]
% Remaining at 60 min48%[1][2]
Compound 94 (N-cyclopropyl analog) Primary Human HepatocytesHalf-life (t1/2)~30 min[2]

Experimental Protocols

Hepatocyte Stability Assay Protocol

This protocol is a general guideline for assessing the metabolic stability of this compound using cryopreserved human hepatocytes.

1. Materials and Reagents:

  • Cryopreserved human hepatocytes

  • Williams' Medium E

  • Hepatocyte Maintenance Supplement Pack (serum-free)

  • This compound

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • DMSO (or other suitable organic solvent)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • Multi-well plates (e.g., 24- or 48-well)

  • Incubator with orbital shaker (37°C, 5% CO2)

  • LC-MS/MS system

2. Experimental Procedure:

  • Prepare Media: Prepare the incubation medium by combining Williams' Medium E with the Hepatocyte Maintenance Supplement Pack according to the manufacturer's instructions. Warm the medium to 37°C.

  • Thaw and Prepare Hepatocytes: Thaw the cryopreserved hepatocytes according to the supplier's protocol. Dilute the cells in pre-warmed incubation medium to a final density of 0.5 x 10^6 viable cells/mL.

  • Prepare Compound Solutions: Prepare a stock solution of this compound and positive control compounds in DMSO (e.g., 1 mM). Prepare working solutions by diluting the stock solution in incubation medium to the desired starting concentration (e.g., 1 µM). The final DMSO concentration should not exceed 0.5%.

  • Assay Initiation:

    • Add the hepatocyte suspension to the wells of the multi-well plate.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the compound working solution to the wells.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the respective wells.

    • Immediately terminate the metabolic reaction by adding the aliquot to a tube or well containing cold acetonitrile (typically a 2:1 or 3:1 ratio of acetonitrile to sample).

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Add the internal standard to each sample.

  • LC-MS/MS Analysis: Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve.

  • Calculate the half-life (t1/2) using the formula: t1/2 = -0.693 / slope.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / number of cells).

Visualizations

SGC_iMLLT_Mechanism_of_Action SGC_iMLLT This compound Binding Binding Inhibition SGC_iMLLT->Binding MLLT1_3 MLLT1/3 YEATS Domain MLLT1_3->Binding Histone Acetylated/Crotonylated Histone Tails Histone->MLLT1_3 Binds to Gene_Expression Target Gene Expression (e.g., MYC, DDN) Binding->Gene_Expression Downregulation Cellular_Effects Cellular Effects (e.g., Inhibition of Leukemia Cell Growth) Gene_Expression->Cellular_Effects

Caption: Mechanism of action of this compound.

Experimental_Workflow_Hepatocyte_Stability Start Start Prepare_Cells Prepare Hepatocyte Suspension Start->Prepare_Cells Prepare_Compound Prepare this compound Working Solution Start->Prepare_Compound Incubate Incubate Cells with This compound at 37°C Prepare_Cells->Incubate Prepare_Compound->Incubate Sample Sample at Time Points Incubate->Sample Terminate Terminate Reaction (Acetonitrile) Sample->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Data_Analysis Calculate Half-life and Clearance Analyze->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Overcoming SGC-iMLLT Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the MLLT1/3 inhibitor, SGC-iMLLT.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective chemical probe that inhibits the interaction between the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9) and acetylated histone tails.[1][2] This interaction is crucial for the recruitment of transcription elongation factors, and its inhibition leads to the downregulation of key oncogenes like MYC and BCL2, proving effective in certain cancers, particularly in acute myeloid leukemia (AML) with MLL-rearrangements.[3]

Q2: My this compound treatment is no longer effective. What are the potential reasons?

Decreased efficacy of this compound can arise from several factors:

  • Compound Instability: Ensure proper storage and handling of the this compound compound to maintain its activity.

  • Cell Line Contamination: Verify the identity and purity of your cell line.

  • Development of Acquired Resistance: Prolonged exposure to this compound can lead to the selection of resistant cell populations.

Q3: What are the known or hypothesized mechanisms of acquired resistance to this compound?

While specific mechanisms for this compound are still under investigation, resistance to other epigenetic inhibitors, such as BET and DOT1L inhibitors, can provide valuable insights. Potential mechanisms include:

  • Upregulation of MLLT3: Since this compound targets both MLLT1 and MLLT3, an increased expression of MLLT3 could potentially compensate for the inhibition of MLLT1, providing an escape mechanism.[3]

  • Activation of Bypass Signaling Pathways: Similar to resistance seen with BET inhibitors, cancer cells might activate alternative signaling pathways to maintain the expression of critical oncogenes like MYC.[2] This could involve the upregulation of other transcription factors or signaling kinases.

  • Epigenetic Reprogramming: Cancer cells can undergo widespread epigenetic changes, altering the chromatin landscape to become less dependent on the MLLT1/3 pathway.[4]

  • Increased Drug Efflux: Upregulation of multidrug resistance transporters, such as ABCB1 and ABCG2, has been observed in resistance to other targeted therapies and could potentially reduce the intracellular concentration of this compound.

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a structured approach to identifying and characterizing resistance to this compound in your cell lines.

Problem 1: Decreased Cell Death or Growth Inhibition upon this compound Treatment

Possible Cause: Development of a resistant cell population.

Suggested Experiments:

  • Confirm Resistance with a Dose-Response Curve:

    • Objective: To quantitatively assess the change in sensitivity to this compound.

    • Method: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on both the parental (sensitive) and the suspected resistant cell lines with a range of this compound concentrations.

    • Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cell line compared to the parental line.

    Table 1: Example IC50 Values for Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental MV4-110.51
Resistant MV4-115.010
  • Analyze Target Gene Expression:

    • Objective: To determine if the downstream targets of the MLLT1/3 pathway are reactivated in the resistant cells.

    • Method: Use quantitative real-time PCR (qRT-PCR) or Western blotting to measure the mRNA and protein levels of MYC and BCL2 in both parental and resistant cells treated with this compound.

    • Expected Outcome: In resistant cells, the expression of MYC and BCL2 may remain high despite this compound treatment, unlike in parental cells where their expression is downregulated.

Problem 2: Investigating the Mechanism of Resistance

Once resistance is confirmed, the following experiments can help elucidate the underlying mechanisms.

Hypothesis 1: Upregulation of MLLT3

  • Experiment: Western Blot for MLLT1 and MLLT3.

    • Objective: To compare the protein levels of MLLT1 and MLLT3 in parental and resistant cell lines.

    • Expected Outcome: Resistant cells may show a higher basal level of MLLT3 protein compared to parental cells.

Hypothesis 2: Activation of Bypass Signaling Pathways

  • Experiment: Phospho-Kinase Array or Western Blot for key signaling proteins.

    • Objective: To identify upregulated signaling pathways in resistant cells.

    • Method: A phospho-kinase array can provide a broad overview of activated kinases. Follow up with Western blots for specific phosphorylated proteins (e.g., p-STAT3, p-ERK, p-AKT).

    • Expected Outcome: Increased phosphorylation of specific kinases in the resistant cell line, suggesting the activation of a compensatory pathway.

Hypothesis 3: Altered Protein-Protein Interactions

  • Experiment: Co-Immunoprecipitation (Co-IP).

    • Objective: To investigate if MLLT1 or MLLT3 are interacting with different proteins in resistant cells.

    • Method: Perform Co-IP with an antibody against MLLT1 or MLLT3 and identify the interacting partners by mass spectrometry or Western blot.

    • Expected Outcome: Novel or enhanced interactions with other transcriptional regulators or chromatin-modifying enzymes in the resistant cells.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value using non-linear regression.

Western Blotting
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-MYC, anti-BCL2, anti-MLLT3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MLLT3) or an isotype control IgG overnight at 4°C.

  • Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Visualizations

SGC_iMLLT_Action cluster_nucleus Nucleus Histone Histone MLLT1/3 MLLT1/3 MLLT1/3->Histone Binds to acetylated lysine Transcription Elongation Transcription Elongation MLLT1/3->Transcription Elongation Recruits MYC/BCL2 Expression MYC/BCL2 Expression Transcription Elongation->MYC/BCL2 Expression Promotes This compound This compound This compound->MLLT1/3 Inhibits

Caption: Mechanism of action of this compound.

Resistance_Workflow cluster_mechanisms Potential Mechanisms start Decreased this compound Efficacy confirm_resistance Confirm Resistance (Dose-Response Curve) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism upregulation MLLT3 Upregulation? (Western Blot) investigate_mechanism->upregulation Hypothesis 1 bypass Bypass Pathway Activation? (Phospho-Array) investigate_mechanism->bypass Hypothesis 2 ppi Altered Protein Interactions? (Co-IP) investigate_mechanism->ppi Hypothesis 3 overcome Strategies to Overcome Resistance upregulation->overcome bypass->overcome ppi->overcome

Caption: Workflow for investigating this compound resistance.

Bypass_Pathway This compound This compound MLLT1/3 MLLT1/3 This compound->MLLT1/3 Inhibition MYC/BCL2 MYC/BCL2 MLLT1/3->MYC/BCL2 Normally Activates Cell Survival\n& Proliferation Cell Survival & Proliferation MYC/BCL2->Cell Survival\n& Proliferation Alternative Pathway\n(e.g., STAT3, MAPK) Alternative Pathway (e.g., STAT3, MAPK) Alternative Pathway\n(e.g., STAT3, MAPK)->MYC/BCL2 Compensatory Activation

Caption: Hypothesized bypass signaling pathway in resistance.

References

Minimizing SGC-iMLLT precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of SGC-iMLLT in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound has high solubility in DMSO, up to 83.33 mg/mL (214.51 mM).[1][2] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can affect the stability and solubility of the compound.

Q2: What is the solubility of this compound in aqueous buffers?

A2: this compound is practically insoluble in water (< 0.1 mg/mL).[3] Its solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl is expected to be very low. Direct dissolution of solid this compound in aqueous buffers is not recommended.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. When stored at -80°C, the stock solution is stable for up to two years, and at -20°C, for up to one year.[1]

Q4: Can I dilute my this compound DMSO stock solution directly into my aqueous experimental buffer?

A4: While this is a common practice, it must be done carefully to avoid precipitation. The high concentration of DMSO in the stock solution helps to keep this compound dissolved, but upon significant dilution into an aqueous buffer, the compound can crash out of solution. It is recommended to perform serial dilutions in DMSO first to a concentration closer to the final working concentration before the final dilution into the aqueous buffer. The final concentration of DMSO in the assay should be kept as low as possible and consistent across all experimental conditions, including controls.

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your aqueous experimental setups.

Initial Preparation and Handling

Issue: Precipitate forms immediately upon diluting the DMSO stock solution into the aqueous buffer.

Potential Causes & Solutions:

  • High Final Concentration: The final concentration of this compound in the aqueous buffer may exceed its solubility limit.

    • Recommendation: Determine the lowest effective concentration for your experiment. If a higher concentration is necessary, you may need to modify your buffer.

  • Shock Precipitation: Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate.

    • Recommendation: Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and dispersion.

  • Low Temperature of Aqueous Buffer: The solubility of many compounds, including this compound, may decrease at lower temperatures.

    • Recommendation: If your experimental conditions allow, perform the dilution at room temperature.

Buffer Optimization

If precipitation persists, modifying the composition of your aqueous buffer may be necessary.

Issue: this compound precipitates over time during the experiment.

Potential Causes & Solutions:

  • Buffer Composition: Standard aqueous buffers like PBS or Tris-HCl may not be sufficient to maintain this compound in solution.

    • Recommendation: Consider adding co-solvents or excipients to your buffer to increase the solubility of this compound. See the table below for suggestions.

  • pH of the Buffer: The ionization state of this compound, and thus its solubility, may be influenced by the pH of the buffer. The effect of pH on this compound solubility is not well-documented.

    • Recommendation: Empirically test a range of pH values around the physiological pH of 7.4 to identify a pH that improves solubility without compromising your assay.

  • Protein Concentration: In biochemical assays, the presence of the target protein or other proteins (like BSA) can sometimes help to stabilize the small molecule and keep it in solution.

    • Recommendation: If applicable to your experiment, try adding this compound to a buffer already containing the protein of interest or a carrier protein like BSA.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
DMSO83.33 mg/mL (214.51 mM)[1][2]
Water< 0.1 mg/mL (Insoluble)[3]

Table 2: Suggested Buffer Additives to Enhance this compound Solubility

AdditiveStarting ConcentrationNotes
DMSO0.1% - 1% (v/v)Ensure your experimental system is tolerant to this concentration of DMSO. Always include a vehicle control.
Pluronic F-680.01% - 0.1% (w/v)A non-ionic surfactant that can help to prevent aggregation and precipitation.
PEG300/PEG4001% - 5% (v/v)Polyethylene glycol can act as a co-solvent to improve solubility.
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)1% - 5% (w/v)Can form inclusion complexes with hydrophobic molecules to increase their aqueous solubility.

Experimental Protocols

Protocol for Preparing this compound Working Solutions
  • Prepare a High-Concentration Stock Solution: Dissolve solid this compound in 100% anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Create Intermediate Dilutions: Prepare a series of intermediate dilutions of the 10 mM stock solution in 100% DMSO. For example, to get to a 10 µM final concentration with a 1:1000 final dilution, you would first make a 1 mM intermediate stock.

  • Final Dilution into Aqueous Buffer: Add the final DMSO stock (e.g., the 1 mM intermediate) to your pre-warmed aqueous buffer while vortexing. The final DMSO concentration should ideally be below 0.5%.

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particles). A clear solution indicates that the compound is likely dissolved.

Protocol for a Kinetic Solubility Assay

This assay can help you determine the apparent solubility of this compound in your specific aqueous buffer.

  • Prepare a series of this compound concentrations: In a clear 96-well plate, perform serial dilutions of your this compound DMSO stock solution into your aqueous buffer of interest. Include a buffer-only control. The final DMSO concentration should be kept constant across all wells.

  • Incubate: Cover the plate and incubate at your experimental temperature for a set period (e.g., 1-2 hours), allowing the solution to equilibrate.

  • Measure Turbidity: Use a plate reader to measure the absorbance (optical density) at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: Plot the absorbance against the concentration of this compound. The concentration at which the absorbance begins to increase significantly above the baseline is the apparent kinetic solubility in that buffer.

Visualizations

Caption: Chemical Structure of this compound.

Troubleshooting_Workflow start This compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Was the dilution too rapid? check_conc->check_dilution No retest Re-test for precipitation reduce_conc->retest slow_dilution Add stock dropwise with mixing check_dilution->slow_dilution Yes modify_buffer Modify Aqueous Buffer check_dilution->modify_buffer No slow_dilution->retest add_cosolvent Add co-solvent (e.g., 0.5% DMSO) modify_buffer->add_cosolvent add_surfactant Add surfactant (e.g., 0.01% Pluronic F-68) modify_buffer->add_surfactant adjust_ph Test different pH values modify_buffer->adjust_ph add_cosolvent->retest add_surfactant->retest adjust_ph->retest

Caption: Troubleshooting workflow for this compound precipitation.

MLLT_Inhibition_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound MLLT1_3 MLLT1/3 YEATS Domain MLLT1_3->Binding Histone Acetylated Histone Tail Histone->Binding Transcription Gene Transcription Binding->Transcription SGC_iMLLT This compound Inhibited_MLLT1_3 MLLT1/3 YEATS Domain SGC_iMLLT->Inhibited_MLLT1_3 binds No_Binding Inhibited_MLLT1_3->No_Binding Blocked_Transcription Transcription Blocked No_Binding->Blocked_Transcription Histone_2 Acetylated Histone Tail Histone_2->No_Binding

Caption: Simplified mechanism of this compound action.

References

SGC-iMLLT lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of SGC-iMLLT, a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the robust and reproducible use of this compound in your experiments.

Quality Control for New Lots of this compound

Ensuring the quality and consistency of your this compound lot is the first step toward reproducible experimental outcomes. While manufacturers provide a Certificate of Analysis (CoA), performing in-house quality control is a critical practice.

Recommended Incoming Quality Control Checks:

QC Parameter Methodology Acceptance Criteria Potential Issues if Failed
Identity and Purity High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)Purity should be ≥98%, consistent with the vendor's CoA. The measured mass should correspond to the expected molecular weight of this compound (388.47 g/mol ).Lower purity may indicate the presence of impurities or degradation products that could lead to off-target effects or reduced potency.
Solubility Visual inspection upon dissolution in a recommended solvent (e.g., DMSO).The compound should fully dissolve at the specified concentration to form a clear solution without visible particulates.Incomplete dissolution can lead to inaccurate dosing and inconsistent results in cell-based assays.
Biological Activity Perform a dose-response experiment in a sensitive cell line (e.g., MV4-11 acute myeloid leukemia cells) and measure the inhibition of a known downstream target, such as MYC gene expression via qPCR.The IC50 value for MYC downregulation should be consistent with previously established values in your system or literature reports (in the sub-micromolar range).[1]A significant shift in the IC50 value may indicate reduced potency of the new lot.
Target Engagement Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.A measurable thermal shift (CETSA) or a competitive displacement of the tracer (NanoBRET™) should be observed upon this compound treatment, indicating direct binding to MLLT1/3.Lack of or reduced target engagement suggests the compound may not be binding to its intended target, rendering it inactive for your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Q1: I am observing inconsistent results between experiments, even when using the same lot of this compound.

A1: Inconsistent results can stem from several factors unrelated to the compound itself. Consider the following:

  • Cell-Based Assay Variability:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular responses can change over time in culture.

    • Cell Density: The seeding density of your cells can significantly impact their response to treatment. Standardize your cell seeding protocol.

    • Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell signaling and drug sensitivity. It is advisable to test and qualify new lots of FBS.

  • Compound Handling:

    • Stock Solution Stability: this compound is stable for extended periods when stored correctly (-20°C for up to 1 year, -80°C for up to 2 years).[2] However, repeated freeze-thaw cycles of the DMSO stock solution should be avoided. Aliquot your stock solution into single-use volumes.

    • Working Dilution Stability: Prepare fresh working dilutions of this compound in your cell culture medium for each experiment. The stability of the compound can be lower in aqueous media.

  • Experimental Workflow:

    • Incubation Time: Ensure that the incubation time with this compound is consistent across all experiments.

    • Assay Readout: The timing of your assay readout is critical. Ensure that you are measuring the desired endpoint at the optimal time point after treatment.

Q2: My current lot of this compound seems less potent than previous lots.

A2: A perceived loss of potency can be due to lot-to-lot variability or degradation of the compound.

  • Perform Incoming QC: Refer to the "Quality Control for New Lots of this compound" section above to qualify the new lot. A direct comparison of the new and old lots in a side-by-side experiment is the most definitive way to assess relative potency.

  • Check for Compound Degradation:

    • Improper Storage: Verify that the compound has been stored at the recommended temperature and protected from light.

    • Contamination: Ensure that your stock solution has not been contaminated.

  • Use a Control Compound: Include the inactive control compound, this compound-N, in your experiments. This will help you to confirm that the observed effects are due to the specific on-target activity of this compound.

Q3: I am observing unexpected cytotoxicity at concentrations where I expect to see a specific inhibitory effect.

A3: Unexpected cytotoxicity can be due to off-target effects, high concentrations of the compound, or the sensitivity of your cell line.

  • Titrate the Compound: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. It is recommended to use the lowest concentration that gives the desired on-target effect to minimize potential off-target effects.

  • Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%).

  • Assess Cell Health: Monitor cell morphology and viability (e.g., using Trypan Blue or a viability assay) at all tested concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9).[2] The YEATS domain is an epigenetic "reader" that recognizes acetylated and crotonylated lysine residues on histone tails.[3] By binding to the YEATS domain, this compound prevents the interaction of MLLT1/3 with acetylated histones, thereby disrupting their role in transcriptional regulation.[2]

Q2: What are the primary cellular targets of this compound?

A2: The primary targets of this compound are the YEATS domains of MLLT1 and MLLT3.[2] It has been shown to be highly selective for these two proteins over other human YEATS domain-containing proteins (YEATS2 and YEATS4) and a large panel of bromodomains.[1]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid.

  • Stock Solution: Prepare a stock solution in a suitable solvent, such as DMSO. For example, a 10 mM stock solution can be prepared.

  • Storage: Store the solid compound at -20°C for up to 4 years.[1] Store the DMSO stock solution in aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[2] Avoid repeated freeze-thaw cycles.

Q4: What is the recommended working concentration for this compound in cell-based assays?

A4: The optimal working concentration will depend on the specific cell line and assay. However, a common starting point is a dose-response curve ranging from 10 nM to 10 µM. In MV4-11 leukemia cells, a concentration of 1 µM has been shown to decrease the expression of tumorigenic genes like MYC.[1]

Q5: Is there a negative control for this compound?

A5: Yes, a structurally similar but less active control compound, this compound-N, is available and should be used in parallel with this compound to control for off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to confirm that this compound engages with its target proteins (MLLT1/3) in intact cells.

Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Protein Extraction cluster_analysis Analysis cell_culture Culture cells to desired confluency harvest Harvest and resuspend cells cell_culture->harvest treatment Treat cells with this compound or vehicle (DMSO) harvest->treatment aliquot Aliquot cell suspension into PCR tubes treatment->aliquot heat Heat aliquots at different temperatures aliquot->heat cool Cool to room temperature heat->cool freeze_thaw Lyse cells by freeze-thaw cycles centrifuge Centrifuge to separate soluble and aggregated proteins freeze_thaw->centrifuge supernatant Collect supernatant (soluble fraction) centrifuge->supernatant western_blot Analyze soluble MLLT1/3 levels by Western Blot supernatant->western_blot quantify Quantify band intensities western_blot->quantify plot Plot protein abundance vs. temperature quantify->plot qPCR_Workflow cluster_cell_treatment Cell Treatment cluster_rna_extraction RNA Extraction & cDNA Synthesis cluster_qPCR qPCR cluster_data_analysis Data Analysis seed_cells Seed cells in a multi-well plate treat_cells Treat with a dose-response of this compound seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24h) treat_cells->incubate lyse_cells Lyse cells and extract total RNA incubate->lyse_cells quantify_rna Quantify RNA and assess purity lyse_cells->quantify_rna cDNA_synthesis Reverse transcribe RNA to cDNA quantify_rna->cDNA_synthesis prepare_qPCR Prepare qPCR reaction mix (SYBR Green, primers) cDNA_synthesis->prepare_qPCR run_qPCR Run qPCR on a thermal cycler prepare_qPCR->run_qPCR calculate_ct Determine Ct values run_qPCR->calculate_ct delta_delta_ct Calculate relative expression (ΔΔCt method) calculate_ct->delta_delta_ct plot_data Plot relative expression vs. concentration delta_delta_ct->plot_data MLLT1_Signaling cluster_chromatin Chromatin Histone Histone Tail (Acetylated Lysine) MLLT1_3 MLLT1/3 (ENL/AF9) YEATS Domain Histone->MLLT1_3 Binds to PTEFb P-TEFb (CDK9/CycT1) AFF4 AFF4 PolII RNA Polymerase II PTEFb->PolII ELL ELL DNA DNA PolII->DNA Transcribes Transcription Transcriptional Elongation PolII->Transcription MYC_HOX Oncogenes (e.g., MYC, HOX) Leukemia Leukemogenesis MYC_HOX->Leukemia Transcription->MYC_HOX Upregulates SGC_iMLLT This compound SGC_iMLLT->MLLT1_3 Inhibits

References

Interpreting unexpected results in SGC-iMLLT experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SGC-iMLLT experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during their work with this potent and selective inhibitor of MLLT1/3-histone interactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Question: My Western blot results show inconsistent or no change in MYC protein levels after this compound treatment, even though it's a known target gene. What could be the cause?

Answer: Several factors could contribute to this observation. This compound acts by inhibiting the MLLT1/3-histone interaction, which in turn should downregulate the expression of target genes like MYC.[1][2] If you are not observing the expected decrease in MYC protein levels, consider the following troubleshooting steps:

  • Compound Integrity and Activity: Ensure the this compound compound has been stored correctly (-20°C for long-term storage) and that the working solution is freshly prepared to avoid degradation.[2][3] It is also advisable to confirm the activity of your batch of this compound.

  • Treatment Conditions: Optimize the concentration and duration of this compound treatment. The effect on MYC expression can be cell-line dependent and time-sensitive. A time-course and dose-response experiment is recommended.

  • Cellular Context: The regulation of MYC is complex and can be influenced by multiple pathways. In some cell lines, compensatory mechanisms might mask the effect of MLLT1/3 inhibition.

  • Experimental Protocol: Review your Western blot protocol for any potential issues in sample preparation, protein transfer, or antibody incubation.[4][5]

Troubleshooting Guide: Inconsistent MYC Protein Levels

Potential Cause Recommended Action Expected Outcome
This compound DegradationPrepare fresh working solutions from a stock stored at -20°C.[2][3]Consistent and expected dose-dependent decrease in MYC protein levels.
Suboptimal TreatmentPerform a dose-response (e.g., 0.1, 0.5, 1, 5, 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment.Identification of the optimal concentration and time point for observing MYC downregulation.
Cell Line-Specific EffectsConsider using a positive control cell line known to be sensitive to this compound, such as MV4;11 cells.[2][6]Confirmation that the experimental setup can detect the expected effect.
Western Blot IssuesVerify the specificity of your primary antibody and ensure optimal blotting and transfer conditions. Use appropriate loading controls.[4][7]Clear and quantifiable bands corresponding to MYC and the loading control.

2. Question: I am performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement, but I am not observing a thermal shift for MLLT1/3 upon this compound treatment. Why might this be?

Answer: A lack of a thermal shift in a CETSA experiment can be perplexing, as this compound is known to engage MLLT1 and MLLT3 in cells.[8] This issue could stem from the experimental setup or the specific cellular environment.

  • Insufficient Compound Concentration: The intracellular concentration of this compound may not be high enough to induce a measurable thermal shift.

  • Heating Conditions: The temperature range and duration of heating are critical in CETSA. An inappropriate temperature range may miss the stabilization window.

  • Lysis and Sample Handling: Inefficient cell lysis or sample handling can lead to variability and mask a positive result.[9]

  • Antibody Quality: The antibody used for detecting MLLT1/3 in the subsequent Western blot must be of high quality and specific.

Troubleshooting Guide: No Thermal Shift in CETSA

Potential Cause Recommended Action Expected Outcome
Low Intracellular Compound ConcentrationIncrease the concentration of this compound in your experiment. Consider a pre-incubation time of at least 1-3 hours.[10]A dose-dependent increase in the thermal stability of MLLT1/3.
Suboptimal Temperature RangeOptimize the temperature gradient. A typical starting point could be a range from 40°C to 65°C.[10]Identification of a temperature at which MLLT1/3 is stabilized in the presence of this compound compared to the vehicle control.
Inefficient LysisEnsure complete cell lysis to release the target protein. Use a validated lysis buffer and protocol.[9][11]Consistent protein levels at the baseline (non-heated) temperature.
Poor Antibody PerformanceValidate your MLLT1/3 antibody for Western blotting. Test its specificity and sensitivity with positive and negative controls.A clear and specific band for MLLT1/3 at the correct molecular weight.

3. Question: My Chromatin Immunoprecipitation (ChIP) results show no change in the association of MLLT1/3 with target gene promoters after this compound treatment. What could be the problem?

Answer: this compound is designed to inhibit the interaction of MLLT1/3 with acetylated histones, which should lead to a decreased association of MLLT1/3 at target gene promoters. If your ChIP experiment does not show this effect, several factors should be considered:

  • Cross-linking and Sonication: Inefficient cross-linking or improper chromatin shearing can significantly impact the quality of your ChIP results.[12][13]

  • Antibody for IP: The antibody used for immunoprecipitation must be ChIP-grade and specific for MLLT1/3.

  • Treatment Duration: The dynamic nature of chromatin binding means that the timing of your this compound treatment is crucial. It might take time for the dissociation of MLLT1/3 to be detectable.

  • Primer Design: The primers used for qPCR analysis must be specific to the MLLT1/3 binding region of the target gene promoter.

Troubleshooting Guide: No Change in MLLT1/3 Promoter Occupancy in ChIP

Potential Cause Recommended Action Expected Outcome
Inefficient Cross-linking/SonicationOptimize formaldehyde cross-linking time (e.g., 10-30 minutes) and sonication to achieve chromatin fragments in the 200-500 bp range.[12][14]A clear DNA smear in the desired size range on an agarose gel.
Poor ChIP AntibodyUse a ChIP-validated antibody for MLLT1/3. Perform a Western blot on the input chromatin to confirm the antibody recognizes the target protein.Successful immunoprecipitation of MLLT1/3, leading to enrichment of target DNA.
Inappropriate Treatment TimePerform a time-course experiment (e.g., 6, 12, 24 hours) with this compound to identify the optimal time point for observing MLLT1/3 dissociation.A time-dependent decrease in MLLT1/3 occupancy at target promoters.
Incorrect qPCR PrimersDesign and validate new primers for the target gene promoter. Ensure they amplify a single product of the correct size.Specific and efficient amplification of the target DNA sequence.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol [9][10][11]

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-3 hours in a humidified incubator at 37°C with 5% CO2.

  • Heating: After treatment, transfer cell suspensions to PCR tubes or a 96-well plate. Heat the samples at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 25°C for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant, determine the protein concentration, and prepare samples for Western blotting.

  • Western Blot Analysis: Perform Western blotting to detect the amount of soluble MLLT1/3 at each temperature.

Western Blot Protocol [4][5][7]

  • Sample Preparation: Lyse cells treated with this compound or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., MYC, MLLT1, MLLT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) Protocol [12][14][15]

  • Cross-linking: Treat cells with 1% formaldehyde for 10-30 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with a ChIP-grade antibody against MLLT1/3 or a negative control IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • qPCR Analysis: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for the target gene promoters.

Visualizations

SGC_iMLLT_Pathway cluster_histone Histone Tail cluster_mllt MLLT1/3 Complex H3 Histone H3 Ac Acetylation (Ac) H3->Ac H3Kac MLLT1_3 MLLT1/3 (YEATS domain) Ac->MLLT1_3 Binds to DOT1L DOT1L Complex MLLT1_3->DOT1L Recruits MYC MYC Gene Transcription DOT1L->MYC Activates SGC_iMLLT This compound SGC_iMLLT->MLLT1_3 Inhibits

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment This compound or Vehicle Treatment start->treatment harvest Harvest Cells treatment->harvest western Western Blot (e.g., for MYC) harvest->western cetsa CETSA (Target Engagement) harvest->cetsa chip ChIP-qPCR (Promoter Occupancy) harvest->chip analysis Data Analysis western->analysis cetsa->analysis chip->analysis interpretation Interpretation of Results analysis->interpretation end Conclusion interpretation->end

Caption: General Experimental Workflow

Troubleshooting_Tree start Unexpected Result Observed q1 Is the compound stored and prepared correctly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the treatment conditions optimized? a1_yes->q2 sol1 Prepare fresh solutions from properly stored stock. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the experimental protocol validated? a2_yes->q3 sol2 Perform dose-response and time-course experiments. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consider cell-line specific effects or off-target activity. a3_yes->end sol3 Review and optimize the specific assay protocol. a3_no->sol3

Caption: Troubleshooting Decision Tree

References

Validation & Comparative

SGC-iMLLT Combination Therapy with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SGC-iMLLT combination therapy with standard chemotherapy regimens and other targeted agents for the treatment of specific hematological malignancies. Drawing on available preclinical data, this document outlines the mechanistic rationale, presents comparative efficacy data, and details relevant experimental protocols to inform future research and development in this area.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class chemical probe and a potent, selective inhibitor of the MLLT1 (ENL) and MLLT3 (AF9) proteins.[1] It functions by binding to the YEATS domain of these proteins, thereby disrupting their interaction with acetylated histones.[1] This interaction is crucial for the recruitment of the super elongation complex (SEC) to chromatin, which drives the transcription of key oncogenes, including MYC and HOXA9, particularly in leukemias with MLL-rearrangements (MLL-r) or NPM1 mutations.[2] By inhibiting MLLT1/3, this compound effectively downregulates the expression of these oncogenes, leading to cell cycle arrest, differentiation, and apoptosis in susceptible cancer cells.[3]

The rationale for combining this compound with conventional chemotherapy lies in the potential for synergistic anti-leukemic activity. While traditional chemotherapeutic agents like cytarabine and doxorubicin induce widespread DNA damage, targeted therapies like this compound can specifically disrupt the oncogenic signaling pathways that drive leukemia cell survival and proliferation. This dual approach may lead to enhanced cancer cell killing and potentially overcome mechanisms of chemotherapy resistance.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

SGC_iMLLT_Signaling_Pathway Mechanism of Action of this compound cluster_nucleus Nucleus Histone Acetylated Histone MLLT1_3 MLLT1/3 (ENL/AF9) Histone->MLLT1_3 Binds to YEATS domain SEC Super Elongation Complex (SEC) MLLT1_3->SEC Recruits PolII RNA Polymerase II SEC->PolII Activates DNA DNA PolII->DNA Transcribes Oncogenes Oncogenes (e.g., MYC, HOXA9) DNA->Oncogenes Transcription Transcription Elongation Leukemogenesis Leukemogenesis Transcription->Leukemogenesis SGC_iMLLT This compound SGC_iMLLT->MLLT1_3 Inhibits Binding

Caption: Mechanism of this compound in disrupting oncogenic transcription.

Preclinical Efficacy: this compound in Combination Therapy

While direct preclinical studies combining this compound with standard chemotherapy agents like cytarabine or doxorubicin are not extensively available in the public domain, studies on related MLLT1/3 targeted protein degraders (TPDs) and other epigenetic modulators in similar leukemia models provide strong rationale and comparative data.

MLLT1/3 Targeted Protein Degrader (TPD) in Combination with Targeted Agents

A novel MLLT1/3 TPD, developed from a highly selective YEATS domain-binding small molecule, has demonstrated synergistic anti-cancer activity when combined with the BCL-2 inhibitor venetoclax and menin inhibitors in preclinical models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2]

Treatment Combination Cell Lines Observed Effect Significance
MLLT1/3 TPD + VenetoclaxAML and ALL cell linesSynergistic anti-cancer activityPotential to overcome resistance to single-agent targeted therapies.[2]
MLLT1/3 TPD + Menin InhibitorAML and ALL cell linesSynergistic anti-cancer activityOffers a dual approach to targeting the SEC complex.[2]
Comparison with Alternative Epigenetic Modulator Combination Therapies

To provide a broader context, this section compares the potential of this compound combination therapy with other epigenetic modulators that have been tested in combination with chemotherapy in MLL-rearranged leukemia.

DOT1L Inhibitors: The DOT1L inhibitor SYC-522 has been shown to significantly increase the sensitivity of MLL-rearranged leukemia cells to chemotherapeutics such as mitoxantrone, etoposide, and cytarabine.[4] This sensitization is achieved by preventing the DNA damage response, thereby enhancing chemotherapy-induced apoptosis.[4]

Treatment Combination Cell Lines/Model Key Findings Reference
SYC-522 + MitoxantroneMLL-rearranged leukemia cellsIncreased cPARP levels (apoptosis marker)[4]
SYC-522 + EtoposideMLL-rearranged leukemia cellsIncreased sensitivity to chemotherapy[4]
SYC-522 + CytarabineMLL-rearranged leukemia cellsIncreased sensitivity to chemotherapy[4]

LSD1 Inhibitors: The combination of LSD1 inhibitors with mTORC1 inhibitors has been shown to enhance differentiation and reduce the frequency of clonogenic primary human AML cells in a minimal residual disease setting.[5][6] This suggests another potential combination strategy targeting epigenetic pathways alongside other cellular processes.

Treatment Combination Cell Lines/Model Key Findings Reference
LSD1 Inhibitor + mTORC1 InhibitorMLL-translocated AML cellsEnhanced differentiation, reduced clonogenic cells[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound combination therapy.

Cell Viability Assay (MTT Assay)

This protocol is adapted for leukemia cell lines such as MV4-11.

Objective: To determine the cytotoxic effects of this compound, chemotherapy, and their combination on leukemia cells.

Materials:

  • Leukemia cell line (e.g., MV4-11)

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Cytarabine, stock solution in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.

  • Add the drugs to the wells, alone or in combination, to achieve the desired final concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow A Seed leukemia cells in 96-well plate B Add this compound and/or Chemotherapy A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: Workflow for the MTT cell viability assay.

Colony Formation Assay

This protocol is for assessing the long-term proliferative capacity of leukemia cells.

Objective: To determine the effect of this compound and chemotherapy on the clonogenic survival of leukemia cells.

Materials:

  • Leukemia cell line (e.g., MOLM-13)

  • MethoCult™ medium (e.g., H4230, STEMCELL Technologies)

  • 6-well plates

  • This compound

  • Chemotherapeutic agent

Procedure:

  • Treat leukemia cells with this compound and/or chemotherapy at various concentrations for 24 hours.

  • Wash the cells to remove the drugs and resuspend in Iscove's MDM with 2% FBS.

  • Count viable cells using trypan blue exclusion.

  • Mix 100-500 cells with 1 mL of MethoCult™ medium.

  • Plate the cell suspension into 6-well plates.

  • Incubate at 37°C in a humidified 5% CO2 incubator for 10-14 days.

  • Count colonies (defined as clusters of >50 cells) using an inverted microscope.

  • Calculate the plating efficiency and survival fraction compared to the control.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the expression of target genes like MYC and HOXA9.[7]

Objective: To quantify the changes in oncogene expression following treatment with this compound and/or chemotherapy.

Materials:

  • Treated and untreated leukemia cells

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Primers for MYC, HOXA9, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Isolate total RNA from cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions containing cDNA, SYBR Green Master Mix, and forward and reverse primers.

  • Run the qPCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

qPCR_Workflow qPCR Workflow for Gene Expression Analysis A Treat cells with this compound +/- Chemo B Isolate Total RNA A->B C Synthesize cDNA B->C D Set up qPCR reactions C->D E Run Real-Time PCR D->E F Analyze data (ΔΔCt method) E->F G Determine relative gene expression F->G

Caption: Workflow for qPCR analysis of target gene expression.

Conclusion and Future Directions

The inhibition of MLLT1/3 with molecules like this compound presents a promising targeted therapeutic strategy for hematological malignancies driven by the dysregulation of the super elongation complex. While direct evidence for the combination of this compound with conventional chemotherapy is still emerging, preclinical data from related MLLT1/3-targeted agents and other epigenetic modulators strongly suggest the potential for synergistic anti-leukemic effects.

Future research should focus on:

  • Conducting preclinical studies to directly evaluate the efficacy and synergy of this compound in combination with standard-of-care chemotherapy agents in various leukemia models.

  • Investigating the mechanisms of synergy, including effects on cell cycle, apoptosis, and DNA damage repair pathways.

  • Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy.

The continued exploration of these combination strategies holds the potential to improve treatment outcomes for patients with high-risk leukemias.

References

SGC-iMLLT-N: A Validated Negative Control for MLLT1/3 YEATS Domain Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

SGC-iMLLT-N is the less active enantiomer of this compound and was developed alongside the active probe to provide a tool for validating on-target effects.[2] This guide provides a comparative overview of this compound and this compound-N, presenting experimental data and protocols to aid researchers in the design and interpretation of their studies.

Comparative Biological Activity

The primary distinction between this compound and its negative control, this compound-N, lies in their differential potency against the MLLT1 and MLLT3 YEATS domains. While this compound exhibits potent inhibitory activity, this compound-N is significantly less active, making it an ideal control for discerning on-target from off-target or non-specific effects.

Assay TypeTargetThis compoundThis compound-NFold Difference
Biochemical Assay
AlphaScreen IC50MLLT1/30.26 µM[4]> 50 µM> 192x
Isothermal Titration Calorimetry (ITC) K_d_MLLT1 YEATS Domain0.129 µM[4][5][6]Weak or no bindingNot reported
Isothermal Titration Calorimetry (ITC) K_d_MLLT3 YEATS Domain0.077 µM[4][6]Weak or no bindingNot reported
Cellular Target Engagement
NanoBRET IC50MLLT1Submicromolar5.8 ± 0.07 µM[2]Significant
Cellular Thermal Shift Assay (CETSA)MLLT1Target stabilizationDiminished activity[2]Significant
Fluorescence Recovery After Photobleaching (FRAP)MLLT1-GFPInhibition of recoveryDiminished activity[2]Significant
Cellular Phenotypic Assay
MV-4-11 Cell ProliferationAML cellsGrowth inhibitionMinimal effectNot reported
Gene Expression (e.g., MYC, DDN)MV-4-11 cellsDownregulation[2][6]Diminished effect[2]Significant

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key assays used to differentiate the activity of this compound and this compound-N.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a compound to its target protein in a cellular context.

  • Cell Treatment: Treat MV-4-11 acute myeloid leukemia cells with either this compound, this compound-N, or a vehicle control (e.g., DMSO) at various concentrations for a specified time.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Protein Analysis: Analyze the soluble protein fraction by Western blotting using an antibody specific for MLLT1. Increased thermal stability of MLLT1 in the presence of this compound compared to this compound-N indicates target engagement.

NanoBRET Target Engagement Assay

The NanoBRET assay measures the binding of a compound to a target protein in living cells.

  • Cell Preparation: Co-transfect HEK293 cells with a fusion construct of the target protein (e.g., MLLT1) and NanoLuciferase, and a fluorescent tracer that binds to the target protein.

  • Compound Treatment: Add serial dilutions of this compound or this compound-N to the cells.

  • BRET Measurement: Add the NanoLuciferase substrate and measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the fluorescent tracer by the compound, allowing for the determination of an IC50 value.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility of a fluorescently tagged protein in living cells, which can be affected by compound binding.

  • Cell Transfection: Transfect U2OS cells with a plasmid encoding a GFP-tagged MLLT1.

  • Compound Treatment: Treat the cells with this compound, this compound-N, or a vehicle control.

  • Photobleaching: Use a high-intensity laser to bleach the GFP signal in a defined region of the nucleus.

  • Image Acquisition: Acquire images at regular intervals to monitor the recovery of the fluorescent signal in the bleached region as unbleached GFP-MLLT1 molecules move in.

  • Data Analysis: Quantify the fluorescence intensity over time. A slower recovery rate in this compound-treated cells compared to this compound-N-treated cells suggests that the active compound is engaging the target protein and altering its dynamics.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

G cluster_0 Nucleus cluster_1 Experimental Intervention Histone Histone Tail (Acetylated/Crotonylated Lysine) MLLT1_3 MLLT1/3 (YEATS Domain) Histone->MLLT1_3 Binds to SEC Super Elongation Complex (SEC) MLLT1_3->SEC Recruits PolII RNA Polymerase II SEC->PolII Activates Oncogenes Oncogenes (e.g., MYC, BCL2) PolII->Oncogenes Transcriptional Elongation DNA DNA Cell_Proliferation Leukemic Cell Proliferation Oncogenes->Cell_Proliferation Drives SGC_iMLLT This compound (Active Probe) SGC_iMLLT->MLLT1_3 Inhibits Binding SGC_iMLLT_N This compound-N (Negative Control) SGC_iMLLT_N->MLLT1_3 No Significant Inhibition

Caption: MLLT1/3 signaling pathway and points of inhibition.

G cluster_0 Experimental Setup Cells Leukemia Cell Line (e.g., MV-4-11) Treatment Treatment Groups Vehicle Vehicle (DMSO) Treatment->Vehicle Active This compound Treatment->Active Negative This compound-N Treatment->Negative Target_Engagement Target Engagement (CETSA, NanoBRET) Vehicle->Target_Engagement Phenotypic Phenotypic Readout (Proliferation, Gene Expression) Vehicle->Phenotypic Active->Target_Engagement Active->Phenotypic Negative->Target_Engagement Negative->Phenotypic Outcome_TE Target Engagement: Active >> Negative Target_Engagement->Outcome_TE Outcome_Pheno Phenotypic Effect: Active >> Negative Phenotypic->Outcome_Pheno

Caption: Workflow for using this compound and its negative control.

Conclusion

The availability of this compound-N as a validated negative control is indispensable for researchers studying the function of MLLT1 and MLLT3. By comparing the effects of the active probe with its less active enantiomer, scientists can confidently attribute observed cellular and molecular changes to the specific inhibition of the MLLT1/3 YEATS domains. This rigorous approach is essential for validating these proteins as therapeutic targets and for the broader understanding of their role in health and disease.

References

A Head-to-Head Battle for MYC Suppression: SGC-iMLLT vs. Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of MYC-targeted therapies, a critical question emerges: which epigenetic inhibitor offers a more potent and specific strategy for downregulating this notorious oncoprotein? This guide provides an in-depth comparison of two prominent classes of inhibitors, SGC-iMLLT and its analogs targeting the YEATS domain, and the well-established bromodomain inhibitors, with a focus on their efficacy in suppressing MYC expression.

The MYC proto-oncogene is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast number of human cancers. Directly targeting the MYC protein has proven to be a formidable challenge, leading researchers to explore indirect strategies aimed at inhibiting the transcriptional machinery that governs its expression. Both YEATS domain inhibitors and bromodomain and extra-terminal (BET) domain inhibitors have emerged as promising therapeutic avenues, each with a distinct mechanism of action.

Mechanism of Action: Targeting Different Readers of the Epigenetic Code

At the heart of this comparison lies the distinct molecular targets of each inhibitor class. Both YEATS and bromodomains are "reader" domains that recognize acetylated lysine residues on histone tails, a key mark of active transcription. However, they are components of different protein complexes involved in gene expression.

Bromodomain inhibitors , such as the well-characterized small molecule JQ1, primarily target the BET family of proteins, most notably BRD4. BRD4 plays a crucial role in recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers, which are large clusters of regulatory elements that drive the expression of key oncogenes, including MYC. By competitively binding to the acetyl-lysine binding pockets of BET proteins, inhibitors like JQ1 displace BRD4 from chromatin, leading to a potent and rapid suppression of MYC transcription.[1][2][3]

This compound and other YEATS domain inhibitors , on the other hand, target proteins like ENL (eleven-nineteen leukemia) and AF9. These proteins are components of transcriptional elongation complexes, such as the super elongation complex (SEC). By inhibiting the YEATS domain of ENL and AF9, these compounds disrupt the ability of these complexes to engage with acetylated chromatin, thereby impeding transcriptional elongation and leading to the downregulation of target genes, including MYC.[4][5] Recent studies have highlighted the role of ENL in regulating MYC transcription through its activity at super-enhancers, drawing a functional parallel with BRD4.[1][3]

dot

experimental_workflow_yeats Cell_Seeding Seed Leukemia Cells (MV4;11 or MOLM-13) Treatment Treat with SR-0813 (1 µM) or DMSO (control) Cell_Seeding->Treatment Incubation Incubate for 3-24 hours Treatment->Incubation RNA_Extraction Harvest Cells and Extract Total RNA Incubation->RNA_Extraction qRT_PCR Perform qRT-PCR for MYC mRNA levels RNA_Extraction->qRT_PCR Data_Analysis Analyze Relative MYC Expression qRT_PCR->Data_Analysis experimental_workflow_bet Cell_Culture Culture MM.1S Cells Treatment_JQ1 Treat with JQ1 (500 nM) or DMSO (control) Cell_Culture->Treatment_JQ1 Incubation_JQ1 Incubate for 0-8 hours Treatment_JQ1->Incubation_JQ1 RNA_Extraction_JQ1 Harvest Cells and Perform qRT-PCR for MYC Incubation_JQ1->RNA_Extraction_JQ1 Data_Analysis_JQ1 Analyze Time-Dependent MYC Expression RNA_Extraction_JQ1->Data_Analysis_JQ1

References

Unlocking Synergistic Vulnerabilities: A Comparative Guide to SGC-iMLLT Combinations with Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of epigenetic regulators has emerged as a promising frontier in cancer therapy, particularly for malignancies driven by chromosomal translocations such as MLL-rearranged (MLL-r) leukemias. SGC-iMLLT, a first-in-class chemical probe targeting the YEATS domain of MLLT1 (ENL) and MLLT3 (AF9), has demonstrated significant potential in disrupting the oncogenic transcription programs underlying these diseases. However, the true therapeutic power of this compound may lie in its synergistic interplay with other epigenetic modifiers. This guide provides an objective comparison of this compound's performance in combination with other epigenetic regulators, supported by experimental data, detailed methodologies, and pathway visualizations to inform preclinical and clinical research strategies.

I. Synergistic Combinations and Quantitative Performance

The exploration of combination therapies involving this compound and other epigenetic inhibitors has revealed potent synergistic effects in MLL-rearranged leukemia cell lines. The primary focus has been on co-targeting key components of the aberrant transcriptional machinery recruited by MLL fusion proteins.

This compound and BET Inhibitors

Bromodomain and extraterminal (BET) domain proteins, particularly BRD4, are critical for the transcription of key oncogenes like MYC. The combination of MLLT1/3 inhibitors with BET inhibitors (BETi) has shown marked synergy in preclinical models of MLL-r leukemia. This combination leads to a more profound suppression of oncogenic gene expression programs than either agent alone.

Cell LineInhibitor 1Inhibitor 2Combination EffectEndpoint AssessedReference
MV4;11 This compoundJQ1SynergisticCell Viability[1](--INVALID-LINK--)
MOLM-13 This compoundI-BET151SynergisticApoptosis[1](--INVALID-LINK--)
Patient-Derived Xenografts (PDX) CDK9i/BETi-Synergistic Cell KillingViability (Annexin V/7-AAD)[1](--INVALID-LINK--)

A study on the combination of a CDK9 inhibitor (CDKI-73) and the BET inhibitor JQ1 in MLL-r patient-derived xenografts (PDXs) demonstrated synergistic reduction in cell viability, as indicated by viability scores falling below the Bliss-additive curve[1].

This compound and DOT1L Inhibitors

The histone methyltransferase DOT1L, which methylates histone H3 at lysine 79 (H3K79me), is another critical co-factor for MLL-fusion-mediated leukemogenesis. The combination of MLLT1/3 inhibition with DOT1L inhibitors has been explored, with evidence suggesting a cooperative effect in suppressing the MLL-r transcriptional program.

Cell LineInhibitor 1Inhibitor 2Combination EffectEndpoint AssessedReference
KMT2A-rearranged ALL cells Revumenib (Menin inhibitor)Pinometostat (DOT1L inhibitor)Significant Synergy (ZIP score)Cell Viability (MTT)[2](--INVALID-LINK--)
MLL-r leukemia models Menin inhibitorDOT1L inhibitorEnhanced cell killing and differentiationCell Viability, Differentiation markers[3][4](--INVALID-LINK--)

While direct quantitative data for this compound with DOT1L inhibitors is emerging, studies on the functionally related MLL-menin interaction inhibitors combined with DOT1L inhibitors provide a strong rationale for this combination. In KMT2A-rearranged Acute Lymphoblastic Leukemia (ALL) cells, the combination of the menin inhibitor revumenib and the DOT1L inhibitor pinometostat showed significant synergistic inhibition of cell viability[2].

II. Mechanistic Insights into Synergy: Signaling Pathways and Molecular Interactions

The synergistic effects observed with this compound combinations stem from the co-dependent nature of the transcriptional machinery hijacked by MLL fusion proteins.

Synergy with BET Inhibitors: A Dual Blockade of Transcriptional Activation

MLL fusion proteins recruit a super elongation complex (SEC) to target gene promoters, which includes MLLT1/3 and the p-TEFb kinase (CDK9/Cyclin T1). BRD4 also plays a crucial role in recruiting p-TEFb to chromatin. By inhibiting both MLLT1/3 with this compound and BRD4 with a BET inhibitor, the recruitment and activation of RNA Polymerase II are more effectively blocked, leading to a profound shutdown of oncogenic transcription.

Synergy_SGC_iMLLT_BETi cluster_nucleus Nucleus cluster_chromatin Chromatin MLL_Fusion MLL Fusion Protein MLLT1_3 MLLT1/3 MLL_Fusion->MLLT1_3 recruits BRD4 BRD4 MLL_Fusion->BRD4 cooperates with pTEFb p-TEFb (CDK9/CycT1) MLLT1_3->pTEFb recruits BRD4->pTEFb recruits RNAPII RNA Pol II pTEFb->RNAPII phosphorylates (activates) Oncogenes Oncogenes (e.g., MYC, HOXA9) RNAPII->Oncogenes transcribes SGC_iMLLT This compound SGC_iMLLT->MLLT1_3 inhibits BETi BET Inhibitor BETi->BRD4 inhibits Synergy_DOT1L_BRD4 cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79me2 H3K79me2 DOT1L->H3K79me2 catalyzes HATs Histone Acetyltransferases (HATs) H3K79me2->HATs facilitates recruitment H4ac Histone H4 Acetylation HATs->H4ac catalyzes BRD4 BRD4 H4ac->BRD4 promotes binding Transcription Oncogenic Transcription BRD4->Transcription DOT1Li DOT1L Inhibitor DOT1Li->DOT1L BETi BET Inhibitor BETi->BRD4 MTT_Workflow A Seed leukemia cells in 96-well plate B Treat with inhibitors (single agents & combination) A->B C Incubate for 48-72 hours B->C D Add MTT solution (4-hour incubation) C->D E Add solubilization solution (overnight incubation) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and synergy F->G

References

Orthogonal Validation of SGC-iMLLT: A Comparative Guide to On-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of SGC-iMLLT, a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). Through a comprehensive review of published experimental data, this document summarizes the orthogonal validation of this compound and compares its performance with other known inhibitors, offering a valuable resource for researchers investigating the therapeutic potential of targeting these epigenetic readers.

Executive Summary

This compound is a first-in-class chemical probe that effectively inhibits the interaction between the YEATS domains of MLLT1/3 and acetylated histones.[1] Its on-target engagement within cellular contexts has been rigorously validated through multiple orthogonal methods, including NanoBRET, Cellular Thermal Shift Assay (CETSA), and Fluorescence Recovery After Photobleaching (FRAP). These assays collectively confirm that this compound specifically binds to and inhibits MLLT1 and MLLT3 in living cells. Comparative data with other inhibitors, such as SR-0813, highlight the distinct potency and selectivity profiles of these compounds, providing a basis for selecting the most appropriate tool for specific research questions.

Comparative On-Target Efficacy

The following tables summarize the quantitative data for this compound and its key comparator, SR-0813, in various biochemical and cellular assays.

Table 1: Biochemical Potency of YEATS Domain Inhibitors

CompoundTargetAssayIC50 (nM)Kd (nM)
This compound MLLT1 (ENL)AlphaScreen260[1]129[1]
MLLT3 (AF9)ITC-77[1]
SR-0813 MLLT1 (ENL)HTRF25[2]30 (SPR)[2]
MLLT3 (AF9)HTRF311[2]-

Table 2: Cellular Target Engagement of YEATS Domain Inhibitors

CompoundTargetAssayEC50 (nM)Cell Line
This compound MLLT1NanoBRETSub-micromolar[3]HEK293T
MLLT1CETSAStabilizes MLLT1[3]MV4;11
SR-0813 MLLT1 (ENL)CETSA205[2]MV4;11
MLLT3 (AF9)CETSA76[2]MV4;11

Signaling Pathway and Mechanism of Action

MLLT1 (ENL) and MLLT3 (AF9) are critical components of the Super Elongation Complex (SEC), a transcriptional regulatory complex that plays a key role in the elongation phase of RNA polymerase II (Pol II) transcription.[4][5] The YEATS domain of MLLT1/3 recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the SEC to specific gene loci.[6] This recruitment is crucial for the expression of key proto-oncogenes, such as HOXA9 and MYC, which are often dysregulated in acute myeloid leukemia (AML).[5] this compound acts by competitively inhibiting the YEATS domain, preventing its interaction with acetylated histones and subsequently blocking the recruitment of the SEC to target gene promoters. This leads to the downregulation of oncogenic gene expression programs.

MLLT1_Signaling_Pathway cluster_nucleus Nucleus cluster_output Cellular Effects Histone_Acetylation Histone Acetylation MLLT1_AF9 MLLT1 (ENL) / MLLT3 (AF9) Histone_Acetylation->MLLT1_AF9 recruits SEC Super Elongation Complex (SEC) MLLT1_AF9->SEC recruits Pol_II RNA Polymerase II SEC->Pol_II activates Proto_oncogenes Proto-oncogenes (e.g., HOXA9, MYC) Pol_II->Proto_oncogenes transcribes Leukemia_Progression Leukemia Progression Proto_oncogenes->Leukemia_Progression promotes SGC_iMLLT This compound SGC_iMLLT->MLLT1_AF9 inhibits

Caption: MLLT1/3 signaling pathway and the inhibitory action of this compound.

Orthogonal Validation Experimental Workflows

The on-target effects of this compound have been confirmed using a combination of three distinct and complementary cellular assays.

Orthogonal_Validation_Workflow cluster_assays Orthogonal Validation Assays cluster_principle Assay Principle cluster_output Measured Outcome NanoBRET NanoBRET (Target Engagement) BRET Bioluminescence Resonance Energy Transfer NanoBRET->BRET CETSA CETSA (Target Stabilization) Thermal_Stability Ligand-induced Thermal Stabilization CETSA->Thermal_Stability FRAP FRAP (Target Mobility) Protein_Dynamics Changes in Protein Mobility FRAP->Protein_Dynamics IC50 Cellular IC50 BRET->IC50 Shift Thermal Shift Thermal_Stability->Shift Recovery_Time Altered Recovery Time Protein_Dynamics->Recovery_Time

Caption: Workflow for the orthogonal validation of this compound's on-target effects.

Experimental Protocols

Detailed methodologies for the key orthogonal validation experiments are provided below.

NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures the engagement of a test compound with a target protein in live cells. The assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). Competitive displacement of the tracer by a test compound results in a decrease in the BRET signal.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with a plasmid encoding the MLLT1 or MLLT3 protein fused to NanoLuc luciferase.

  • Cell Plating: Transfected cells are seeded into 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

  • Tracer and Substrate Addition: A fluorescently labeled tracer with known affinity for the MLLT1/3 YEATS domain and the NanoLuc substrate are added to the wells.

  • Signal Detection: The donor (460 nm) and acceptor (610 nm) emission signals are measured using a plate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement by assessing the thermal stabilization of a target protein upon ligand binding. The binding of a compound can increase the melting temperature of its target protein, which can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Protocol:

  • Cell Culture and Treatment: MV4;11 cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are treated with this compound or a vehicle control for a specified time.[3]

  • Heat Treatment: The cell suspensions are heated to a range of temperatures for a defined period.

  • Cell Lysis: Cells are lysed to release cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured protein.

  • Western Blotting: The soluble fractions are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for MLLT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the extent of protein stabilization at different temperatures and compound concentrations.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of molecular mobility in living cells. By photobleaching a fluorescently tagged protein in a specific region of the cell and monitoring the recovery of fluorescence over time, the mobility of the protein can be quantified. Compound binding can alter the mobility of the target protein.

Protocol:

  • Cell Culture and Transfection: U2OS cells are cultured and transfected with a plasmid encoding GFP-tagged MLLT1 or MLLT3.[3]

  • Compound Treatment: Transfected cells are treated with this compound or a vehicle control. To enhance the measurable effect, cells can be pre-incubated with an HDAC inhibitor like SAHA to increase histone acetylation and the association of MLLT1/3 with chromatin.[3]

  • Photobleaching: A specific region of interest within the nucleus of a cell expressing the GFP-tagged protein is photobleached using a high-intensity laser.

  • Image Acquisition: A time-lapse series of images is acquired to monitor the recovery of fluorescence in the photobleached region.

  • Data Analysis: The fluorescence intensity in the bleached region is measured over time, and the half-life of recovery (t1/2) is calculated. A change in the recovery time upon compound treatment indicates an alteration in the mobility of the target protein.[3]

Conclusion

The on-target effects of this compound on MLLT1 and MLLT3 have been robustly demonstrated through a suite of orthogonal validation assays. The data presented in this guide confirm its utility as a potent and selective chemical probe for studying the biology of YEATS domain-containing proteins and for exploring their therapeutic potential in diseases such as acute myeloid leukemia. Researchers are encouraged to consider the comparative data provided to select the most appropriate chemical tool for their specific experimental needs.

References

Safety Operating Guide

Personal protective equipment for handling SGC-iMLLT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the chemical probe SGC-iMLLT.

This document provides critical safety and logistical information for the operational use of this compound in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. This compound is a potent and selective inhibitor of MLLT1/3-histone interactions and should be handled with care by trained personnel.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form or in solutions, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesDouble gloving is recommended. Use nitrile gloves as a base layer with an outer layer of butyl rubber or neoprene for extended handling or in case of a spill. Inspect gloves for any signs of degradation or perforation before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory coatA fully fastened lab coat made of a suitable material to prevent skin contact.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the solid form of this compound to avoid inhalation of fine particles. A chemical fume hood should be used for all weighing and solution preparation activities.

Operational Plan: Handling and Solution Preparation

All procedures involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing (Solid Form) :

    • Perform all weighing operations within a chemical fume hood.

    • Use a dedicated, clean weighing vessel.

    • Handle the solid powder with care to minimize the generation of dust.

  • Solution Preparation (in DMSO) :

    • This compound is commonly dissolved in Dimethyl Sulfoxide (DMSO)[1].

    • Add the desired amount of this compound to the appropriate volume of DMSO in a suitable container (e.g., a vial or centrifuge tube).

    • Cap the container securely and vortex or sonicate until the solid is completely dissolved.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

G cluster_prep Preparation cluster_handling Handling this compound cluster_storage Storage cluster_disposal Disposal start Start: Gather Materials & PPE area_prep Prepare Clean Workspace start->area_prep weigh Weigh Solid this compound in Fume Hood area_prep->weigh dissolve Dissolve in DMSO weigh->dissolve labeling Label Solution Container dissolve->labeling store Store at -20°C or -80°C labeling->store dispose_solid Dispose of Solid Waste store->dispose_solid After Use dispose_liquid Dispose of Liquid Waste store->dispose_liquid After Use

Fig. 1: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Solid Waste Disposal:
  • Contaminated PPE : Used gloves, bench paper, and other solid materials contaminated with this compound should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers : Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.

  • Unused Solid this compound : Unwanted or expired solid this compound is considered hazardous chemical waste and must be disposed of through your institution's hazardous waste management program.

Liquid Waste Disposal:
  • This compound in DMSO Solutions : All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Do not pour this compound solutions down the drain. DMSO can carry other chemicals through plumbing systems and may have adverse effects on aquatic life.

  • Follow your institution's specific guidelines for the disposal of halogenated or non-halogenated solvent waste, as appropriate for the solvent used.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is required.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.